Histamine-15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
114.13 g/mol |
IUPAC Name |
2-((1,3-15N2)1H-imidazol-5-yl)ethan(15N)amine |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/i6+1,7+1,8+1 |
InChI Key |
NTYJJOPFIAHURM-TTXLGWKISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Histamine-15N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Histamine-15N3, an isotopically labeled form of histamine (B1213489) crucial for a variety of research applications, including its use as an internal standard in mass spectrometry-based quantification. This document outlines a robust enzymatic synthesis approach starting from L-Histidine-15N3, followed by a detailed preparative high-performance liquid chromatography (HPLC) purification protocol.
Introduction
Histamine, a biogenic amine derived from the decarboxylation of the amino acid histidine, is a pivotal mediator in numerous physiological and pathological processes.[1] It plays a significant role in allergic and inflammatory reactions, gastric acid secretion, and neurotransmission.[2] The use of stable isotope-labeled histamine, such as this compound, is indispensable for accurate quantification in biological matrices, enabling researchers to overcome matrix effects and variations in sample processing. This guide details a reliable method for the laboratory-scale synthesis and purification of high-purity this compound.
Synthesis of this compound via Enzymatic Decarboxylation
The synthesis of this compound is achieved through the enzymatic decarboxylation of its precursor, L-Histidine-15N3. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[1] This biomimetic approach ensures high specificity and mild reaction conditions, minimizing the formation of byproducts.
Synthesis Workflow
Experimental Protocol: Enzymatic Synthesis
This protocol is designed for a preparative-scale synthesis of this compound.
Materials:
-
L-Histidine-15N3 (isotopic purity ≥ 98%)
-
L-Histidine Decarboxylase (HDC) from Lactobacillus sp. (lyophilized powder)
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium Acetate Buffer (0.1 M, pH 4.8)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Reaction vessel (e.g., 50 mL conical tube or round-bottom flask)
-
Incubator or water bath
Procedure:
-
Prepare the Reaction Buffer: Adjust the pH of the 0.1 M Sodium Acetate Buffer to 4.8 at 37°C using 1 M HCl or 1 M NaOH.
-
Dissolve the Substrate: Dissolve 100 mg of L-Histidine-15N3 in 20 mL of the prepared reaction buffer in the reaction vessel.
-
Add Cofactor: Add pyridoxal 5'-phosphate (PLP) to the reaction mixture to a final concentration of 0.1 mM.
-
Enzyme Preparation: Immediately before use, prepare a solution of L-Histidine Decarboxylase in cold (4°C) reaction buffer to a concentration of 1 mg/mL.
-
Initiate the Reaction: Add 5 mL of the enzyme solution to the reaction vessel containing the L-Histidine-15N3 and PLP.
-
Incubation: Seal the reaction vessel and incubate at 37°C for 24 hours with gentle agitation. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Terminate the Reaction: After 24 hours, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme and any other insoluble material.
-
Collect Supernatant: Carefully collect the supernatant containing the crude this compound. The solution is now ready for purification.
Synthesis Data
The following table summarizes the typical quantitative data for the enzymatic synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | L-Histidine-15N3 (100 mg) | Isotopic Purity: ≥ 98% |
| Enzyme | L-Histidine Decarboxylase | 5 mg |
| Reaction Volume | 25 mL | |
| Incubation Time | 24 hours | |
| Incubation Temperature | 37°C | |
| Expected Yield (Crude) | > 90% | Based on conversion of starting material |
Purification of this compound by Preparative HPLC
The crude reaction mixture containing this compound is purified using preparative reverse-phase high-performance liquid chromatography (HPLC). This technique separates the desired product from the unreacted substrate, enzyme remnants, and other components of the reaction mixture.
Purification Workflow
Experimental Protocol: Preparative HPLC
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Fraction collector
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Filter the supernatant from the synthesis step through a 0.22 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Elute the column with a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. Monitor the elution profile at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time should be determined beforehand using an analytical run with a histamine standard.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pooling and Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the final product as a white solid.
Purification and Final Product Data
The following tables summarize the quantitative data for the purification and the final product characteristics.
Table 2: Purification Parameters
| Parameter | Value |
| HPLC Column | Preparative C18 (250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Gradient | 5-50% B over 30 minutes |
Table 3: Final Product Characteristics
| Parameter | Specification |
| Chemical Formula | C5H6(15N)3 |
| Molecular Weight | 114.12 g/mol |
| Appearance | White solid |
| Chemical Purity (HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98% |
| Storage | -20°C, desiccated |
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of this compound. The enzymatic synthesis offers a highly specific and efficient method for producing the labeled compound, while the subsequent preparative HPLC purification ensures a final product of high purity suitable for demanding research applications. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.
References
Histamine-15N3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Histamine-15N3, an isotopically labeled compound crucial for a variety of research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] Given the limited publicly available stability data specific to this compound, this guide synthesizes information from studies on unlabeled histamine (B1213489) and general principles of stable isotope-labeled compound stability. The isotopic labeling with 15N is not expected to significantly alter the chemical stability of the histamine molecule.
Chemical Properties and Degradation Pathways
This compound is a stable, non-radioactive, isotopically labeled form of histamine where the three nitrogen atoms are replaced with the 15N isotope.[1] Like its unlabeled counterpart, this compound is susceptible to degradation through enzymatic and environmental factors.
The two primary enzymatic degradation pathways for histamine in biological systems are:
-
N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway methylates the imidazole (B134444) ring.
-
Oxidative deamination: Mediated by diamine oxidase (DAO), this pathway oxidizes the primary amine group.
Environmentally, histamine stability is primarily affected by temperature, light, and pH. Exposure to light, especially at room temperature, can lead to significant degradation.
Recommended Storage Conditions and Stability Data
Proper storage is critical to ensure the integrity and shelf-life of this compound. The following recommendations are based on data from unlabeled histamine and general guidelines for isotopically labeled compounds.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Humidity | Light Exposure | Recommended Duration |
| Long-Term | -20°C or below | Desiccated | Protected from light (e.g., in an amber vial) | Up to 24 months or as specified by the manufacturer |
| Short-Term | 2-8°C | Desiccated | Protected from light | Several months |
| Room Temperature | Ambient | Desiccated | Protected from light | Limited periods; consult manufacturer's data |
Table 2: Stability of Histamine Solutions
| Storage Condition | Concentration | Solvent | Stability | Reference |
| -20°C, Dark | 0.125 - 16 mg/mL | Buffered Saline | Stable for up to 12 months | [2] |
| 4°C, Dark | 0.125 - 16 mg/mL | Buffered Saline | Retained 97% of initial concentration after 8 weeks | [2] |
| Room Temperature (20°C), Dark | 0.125 - 16 mg/mL | Buffered Saline | Retained 83-94% of initial concentration after 7 days | [2] |
| Room Temperature (20°C), Light Exposed | 0.125 - 16 mg/mL | Buffered Saline | Degraded to 20-37% of initial concentration after 7 days | [2] |
| 4°C or -18°C | Not specified | Aqueous solution | Stable for at least 6 months | [3] |
Note: It is strongly recommended to refer to the Certificate of Analysis (COA) provided by the supplier for specific storage conditions and expiration dates. For solutions, it is advisable to prepare them fresh. If storage is necessary, use airtight, light-protected containers and store at low temperatures.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for histamine analysis and is designed to separate the intact this compound from its potential degradation products.
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Perchloric acid or Trichloroacetic acid (TCA)
-
o-Phthalaldehyde (OPA) derivatizing agent
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffered saline).
-
Subject aliquots of the stock solution to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).
-
-
Extraction (if in a complex matrix):
-
Homogenize the sample and extract with an acidic solution (e.g., TCA).
-
Centrifuge to pellet proteins and other precipitates.
-
-
Derivatization:
-
Mix the sample supernatant or standard solution with the OPA reagent to form a fluorescent derivative. This pre-column derivatization enhances detection sensitivity.[3]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Visualizations
Histamine Degradation Pathways
The following diagram illustrates the two major enzymatic pathways for histamine degradation.
Caption: Major enzymatic degradation pathways of histamine.
Histamine Receptor Signaling Pathways
Histamine exerts its biological effects by binding to four different G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The signaling pathways for the H1 and H2 receptors are well-characterized.
H1 Receptor Signaling Pathway:
Caption: Histamine H1 receptor signaling cascade.
H2 Receptor Signaling Pathway:
Caption: Histamine H2 receptor signaling cascade.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Conclusion
References
A Technical Guide to Histamine-15N3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing of Histamine-15N3, its technical specifications, and its application in research, particularly as an internal standard for quantitative analysis. Detailed experimental protocols and relevant signaling pathways are also presented to support its use in laboratory settings.
Commercial Suppliers and Product Specifications
This compound is a stable isotope-labeled version of histamine (B1213489), an essential biogenic amine involved in numerous physiological processes. Its primary application in research is as an internal standard for accurate quantification of endogenous histamine in biological samples using mass spectrometry-based methods.
Primary Supplier:
Product Information:
| Parameter | Specification | Source |
| Product Name | This compound | MedchemExpress |
| Catalog Number | HY-B1204S4 | MedchemExpress[1][2] |
| Synonyms | Ergamine-15N3 | MedchemExpress[1] |
| Chemical Formula | C₅H₉¹⁵N₃ | Inferred from structure |
| Molecular Weight | 114.13 (Note: This is an approximate value. The exact molecular weight should be confirmed from the supplier's certificate of analysis) | Inferred from structure |
| Purity | Typically ≥98% (Confirmation with the supplier's Certificate of Analysis is recommended) | General industry standard |
| Isotopic Enrichment | Typically ≥99% for all three Nitrogen atoms (Confirmation with the supplier's Certificate of Analysis is recommended) | General industry standard |
| Formulation | Solid | MedchemExpress[3] |
| Storage | Store at -20°C for long-term storage. | General laboratory practice |
Experimental Protocol: Quantitative Analysis of Histamine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a detailed methodology for the accurate quantification of histamine in human plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Materials and Reagents:
-
This compound (Internal Standard) from a commercial supplier (e.g., MedchemExpress)
-
Histamine (Native Standard)
-
Human Plasma (collected in EDTA-containing tubes)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Perchloric Acid (PCA), 0.4 M
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
2. Preparation of Standard Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve native histamine in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the histamine stock solution with a suitable buffer (e.g., 0.1% formic acid in water) to cover the expected concentration range in plasma.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same buffer.
3. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For derivatization (optional, but can improve chromatographic performance), the supernatant can be subjected to a reaction with a suitable agent like o-phthalaldehyde (B127526) (OPA).
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate histamine from other plasma components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Histamine: Precursor ion (m/z) 112.1 → Product ion (m/z) 95.1.
-
This compound: Precursor ion (m/z) 115.1 → Product ion (m/z) 98.1.
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of histamine to this compound against the concentration of the calibration standards.
-
Determine the concentration of histamine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Histamine Signaling Pathways
Histamine exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers various intracellular signaling cascades. Histamine has been shown to affect the p38 Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, primarily through the H1 receptor.[1][2][4]
Histamine-induced p38 MAPK Signaling Pathway
The activation of the H1 receptor by histamine can lead to the phosphorylation and activation of p38 MAPK, a key regulator of inflammatory responses.[4][5]
Caption: Histamine activates p38 MAPK via the H1 receptor.
Histamine-induced Akt Signaling Pathway
Histamine binding to its receptors can also lead to the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Histamine activates the Akt signaling pathway.
Conclusion
This compound is an invaluable tool for researchers in various fields, enabling precise and accurate quantification of histamine in complex biological matrices. Understanding its properties, available commercial sources, and appropriate experimental protocols is crucial for its effective implementation in research. The signaling pathways outlined provide a framework for investigating the downstream effects of histamine, offering insights into its role in health and disease. Researchers are encouraged to obtain the latest technical data sheets and certificates of analysis from the supplier to ensure the highest quality and accuracy in their experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice [jci.org]
- 5. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Tool for Histamine Research: An In-depth Guide to Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489), a biogenic amine, is a pivotal signaling molecule in a vast array of physiological and pathological processes, including allergic responses, inflammation, gastric acid secretion, and neurotransmission.[1] Given its multifaceted roles, the precise and accurate quantification of histamine and the elucidation of its metabolic and signaling pathways are critical for both basic research and the development of novel therapeutics. Stable isotope labeling (SIL), coupled with mass spectrometry, has emerged as the gold standard for such investigations, offering unparalleled specificity and sensitivity. This technical guide provides a comprehensive overview of the applications of stable isotope labeling in histamine research, detailing experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Applications of Stable Isotope Labeling in Histamine Research
Stable isotope-labeled histamine analogues, in which atoms like carbon, nitrogen, or hydrogen are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H/D), are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry.[2] This fundamental principle underpins their utility in several key applications:
-
Quantitative Analysis (Isotope Dilution Mass Spectrometry): This is the most prevalent application. A known amount of a stable isotope-labeled histamine (e.g., d4-histamine) is added as an internal standard to a biological sample.[3][4] Because the labeled and unlabeled histamine behave identically during sample preparation and analysis, any loss of analyte during these steps affects both equally. The ratio of the mass spectrometric signals of the endogenous (light) and the labeled (heavy) histamine allows for highly accurate and precise quantification, correcting for matrix effects and extraction inefficiencies.[5]
-
Metabolic Fate and Flux Analysis: By introducing a stable isotope-labeled precursor of histamine (e.g., ¹³C-histidine) or labeled histamine itself into a biological system, researchers can trace its metabolic pathways. The incorporation of the heavy isotope into histamine and its metabolites, such as N-methylhistamine and imidazole (B134444) acetic acid, can be monitored over time to determine the rates of synthesis, degradation, and excretion. This provides a dynamic view of histamine metabolism that is not achievable with conventional methods.
-
Receptor Binding and Occupancy Studies: While radioligands have traditionally been used for receptor binding assays, stable isotope-labeled ligands are a viable and safer alternative. These labeled compounds can be used in competition assays to determine the binding affinities of new drug candidates for histamine receptors.
-
In Vivo Imaging and Distribution: Deuterium-labeled compounds, in conjunction with techniques like deuterium (B1214612) metabolic imaging (DMI), offer the potential to non-invasively track the distribution and metabolic activity of histamine in vivo, providing spatial and temporal information on its physiological roles.[6]
Quantitative Data in Histamine Analysis using Stable Isotope Dilution
The use of stable isotope dilution mass spectrometry provides robust and reproducible quantitative data. The tables below summarize typical validation parameters and reported histamine concentrations in human plasma from various studies.
| Validation Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |
| Internal Standard | d4-Histamine | d4-Histamine | ¹⁵N₂-Histamine |
| Linearity Range | 0.2–500 µg/L[4] | 1–100 nM[3] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L[4] | 1 nM[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 2 ng/mL[7] |
| Intra-day Precision (%RSD) | <15%[4] | <15%[3] | <7%[8] |
| Inter-day Precision (%RSD) | <15%[4] | <15%[3] | 7.9%[9] |
| Accuracy/Recovery | 93.6% to 102.8%[4] | Not Specified | Not Specified |
Table 1: Comparison of validation parameters for different mass spectrometry-based histamine quantification methods using stable isotope dilution.
| Study Reference | Analytical Method | Number of Subjects (n) | Mean Plasma Histamine Concentration (± SD) |
| Keyzer et al. (1984)[9] | GC-MS with Stable Isotope Dilution | 25 | 2.07 ± 0.75 nmol/L |
| Verburg et al. (1983)[10] | Radioenzymatic Assay | 8 (males) | 303 ± 81 pg/mL (approx. 2.7 nmol/L) |
Table 2: Reported normal histamine concentrations in human plasma.
Experimental Protocols
Protocol 1: Quantification of Histamine in Human Plasma by LC-MS/MS with Stable Isotope Dilution
This protocol is a synthesis of established methods for the accurate quantification of histamine in plasma.[3][4]
1. Materials and Reagents:
-
Histamine standard
-
Histamine-d4 (or other suitable stable isotope-labeled histamine) as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate (B1210297), LC-MS grade
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Prepare a stock solution of the internal standard (e.g., histamine-d4) in a suitable solvent (e.g., 50% ACN in water).
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution to the plasma sample. The amount should be chosen to be within the linear range of the assay.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of the polar histamine molecule.[4][11]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM) with 0.1% formic acid in water.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute histamine.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
4. Data Analysis:
-
Generate a calibration curve by analyzing a series of known concentrations of histamine standard spiked with the same amount of internal standard as the samples.
-
Plot the ratio of the peak area of histamine to the peak area of the internal standard against the concentration of histamine.
-
Calculate the concentration of histamine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Histamine Release Assay from Mast Cells using Deuterium Oxide
This protocol describes a method to study the kinetics of histamine release, where deuterium oxide (D₂O) is used to potentiate the release process.[12][13]
1. Materials and Reagents:
-
Rat peritoneal mast cells (or other suitable mast cell line)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Appropriate buffer (e.g., Tyrode's buffer)
-
Stimulating agent (e.g., compound 48/80, antigen for sensitized cells)
-
Ice bath
-
Water bath at 37°C
-
Centrifuge
-
LC-MS/MS system for histamine quantification (as in Protocol 1)
2. Experimental Procedure:
-
Isolate and purify mast cells and resuspend them in the appropriate buffer.
-
Pre-warm the mast cell suspension to 37°C.
-
Prepare a series of tubes containing the stimulating agent and different concentrations of D₂O in the buffer.
-
Initiate the histamine release by adding the mast cell suspension to the tubes.
-
Incubate the tubes at 37°C for various time points (e.g., 1, 5, 10, 30 minutes) to study the kinetics of release.
-
Stop the reaction by placing the tubes on ice and adding ice-cold buffer.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
Quantify the histamine concentration in the supernatant using the LC-MS/MS method described in Protocol 1.
-
To determine the total histamine content, lyse a separate aliquot of the mast cell suspension (e.g., by sonication or freeze-thawing) and quantify the histamine.
-
Express the histamine release as a percentage of the total histamine content.
Visualizing Workflows and Pathways
Experimental Workflow for Histamine Quantification
The following diagram illustrates a typical workflow for the quantification of histamine in a biological sample using stable isotope dilution LC-MS/MS.
Histamine Receptor Signaling Pathways
Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[8][14] Each receptor is preferentially coupled to a specific class of G proteins, initiating a unique downstream signaling cascade.
Histamine H₁ Receptor (H₁R) Signaling
The H₁R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction and increased vascular permeability.[7][14]
Histamine H₂ Receptor (H₂R) Signaling
References
- 1. metabolon.com [metabolon.com]
- 2. benchchem.com [benchchem.com]
- 3. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Histamine release from rat peritoneal mast cells: inhibition by colchicine and potentiation by deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine release from human leukocytes: studies with deuterium oxide, colchicine, and cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PathWhiz [smpdb.ca]
- 15. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Introduction: The Significance of Histamine and its Metabolism
An In-depth Technical Guide on the Role of Histamine-¹⁵N₃ in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Histamine (B1213489) is a highly pleiotropic biogenic amine derived from the decarboxylation of the amino acid L-histidine.[1][2][3] It plays a crucial role in numerous physiological processes, including immune responses, neurotransmission, and the regulation of gastric acid secretion.[2][4][5] Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H₁, H₂, H₃, and H₄.[1][2][6] Given its widespread influence, the precise regulation of histamine synthesis, release, and degradation is critical for maintaining homeostasis. Dysregulation of histamine metabolism is implicated in various pathological conditions, including allergic and inflammatory disorders, neurodegenerative diseases, and gastrointestinal diseases.[1][7]
The study of histamine's metabolic pathways is therefore essential for understanding disease pathogenesis and for the development of novel therapeutic interventions. Two primary enzymatic pathways are responsible for histamine degradation in mammals:
-
Oxidative Deamination: Catalyzed by diamine oxidase (DAO), this pathway is crucial for degrading extracellular histamine.[2][5][6]
-
Methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway primarily metabolizes intracellular histamine.[2][5][6]
Understanding the flux through these pathways is key to elucidating the dynamics of histamine in various physiological and pathological states.
The Role of Stable Isotope Tracers in Metabolic Research
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo and in vitro. By introducing molecules enriched with a stable isotope, such as ¹³C, ²H (deuterium), or ¹⁵N, researchers can follow their journey through various metabolic reactions. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in human studies.
Mass spectrometry (MS) is the core analytical technology for these studies.[8] It can differentiate between the isotopically labeled (heavy) and unlabeled (light) forms of a metabolite based on their mass-to-charge ratio (m/z).[8] This allows for the precise quantification of the tracer and its downstream metabolites, providing a dynamic view of pathway activity. In the context of histamine research, stable isotope-labeled histamine, such as ¹⁵N₂-histamine or deuterated histamine ([²H₄]histamine), is frequently used as an internal standard for accurate quantification in biological samples.[9][10][11]
Histamine-¹⁵N₃: A Powerful Tracer for Metabolic Flux Analysis
Histamine-¹⁵N₃ is a stable isotope-labeled version of histamine where all three nitrogen atoms in the molecule are replaced with the heavy isotope ¹⁵N. This comprehensive labeling makes it an excellent tracer for several reasons:
-
Significant Mass Shift: The +3 Da mass shift provides a clear and unambiguous signal in mass spectrometry, easily distinguishing it from the endogenous, unlabeled histamine.
-
Tracing through Both Pathways: The ¹⁵N label is retained in the core imidazole (B134444) ring structure through both the DAO and HNMT degradation pathways, allowing for the simultaneous tracking of metabolites from both routes.
-
High Sensitivity and Accuracy: When coupled with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Histamine-¹⁵N₃ enables highly sensitive and accurate quantification of histamine turnover and the relative activity of its metabolic pathways.[12]
The use of an oral load of Histamine-¹⁵N₃ can be employed for the in-vitro diagnosis of conditions like histamine intolerance syndrome by measuring the appearance of labeled metabolites in bodily fluids such as blood, plasma, or urine.[12]
Key Metabolic Pathways of Histamine
Histamine is synthesized from L-histidine by the enzyme histidine decarboxylase (HDC).[1][6] Once formed, its degradation is primarily handled by the DAO and HNMT pathways, which occur in different cellular compartments.[5]
-
DAO Pathway (Extracellular): DAO, also known as histaminase, catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde.[13] This intermediate is then rapidly converted to imidazole acetic acid (IAA) by aldehyde dehydrogenase (ALDH). DAO is a secretory protein found in specific tissues like the small intestine, colon, placenta, and kidneys, where it acts as a barrier against histamine absorption from the gut.[5]
-
HNMT Pathway (Intracellular): HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine.[3][13] This metabolite is then acted upon by monoamine oxidase B (MAO-B) and ALDH to form N-methylimidazole acetic acid (MIAA).[14] HNMT is widely expressed in tissues, including the central nervous system and airways.[2]
Experimental Methodologies for Histamine-¹⁵N₃ Tracer Studies
A typical metabolic flux study using Histamine-¹⁵N₃ involves the administration of the tracer followed by the collection of biological samples over a time course and subsequent analysis by LC-MS/MS.
General Experimental Workflow
The process can be broken down into several key stages, from sample preparation to data analysis.
Detailed Experimental Protocol (Example)
This protocol provides a generalized methodology for analyzing Histamine-¹⁵N₃ and its metabolites in human plasma.
1. Sample Collection and Preparation:
-
Collect blood samples into EDTA-containing tubes at specified time points post-administration of Histamine-¹⁵N₃.
-
Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., ¹³C-labeled or deuterated IAA and MIAA) to correct for sample processing variability.
-
Deproteinize the sample by adding 2 mL of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
Reconstitute the dried extract in 1 mL of loading buffer (e.g., 0.1% formic acid in water).
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by loading buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the histamine metabolites with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 100 µL of mobile phase A.
-
Inject 5-10 µL onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for unlabeled histamine, Histamine-¹⁵N₃, and their respective unlabeled and labeled metabolites (IAA, MIAA).
Quantitative Data Presentation and Interpretation
The primary output of a Histamine-¹⁵N₃ tracer study is quantitative data on the concentrations of labeled and unlabeled histamine and its metabolites over time. This data allows for the calculation of key metabolic parameters.
Representative Quantitative Data
The following tables summarize typical concentration ranges and assay performance data gathered from various studies.
Table 1: Representative Histamine and Metabolite Concentrations in Humans
| Analyte | Sample Type | Concentration Range | Reference |
|---|---|---|---|
| Histamine | Plasma | 0.83 ± 0.37 ng/mL | [10] |
| Histamine | Plasma | 85 - 130 pg/mL | [11] |
| N-methylhistamine | Plasma | 216 - 229 pg/mL | [11] |
| Histamine | 24h Urine | 142 - 1100 nmol |[15] |
Table 2: Performance of Mass Spectrometry-Based Histamine Assays
| Method | Analyte | Quantitation Limit | Precision (CV%) | Reference |
|---|---|---|---|---|
| GC-MS | Histamine | 2 ng | < 7% | [9] |
| GC-MS | Histamine | 0.5 ng/mL | - | [10] |
| GC-MS-NICI | Histamine | 1 pg (on column) | 3.1% | [11] |
| GC-MS-NICI | N-methylhistamine | 6 pg (on column) | 1.9% |[11] |
Data Interpretation
By analyzing the ratio of labeled to unlabeled metabolites, researchers can infer the activity of the DAO and HNMT pathways. For instance, a high ratio of labeled MIAA to labeled IAA would suggest a greater flux through the intracellular HNMT pathway relative to the extracellular DAO pathway for the administered histamine. This information is invaluable for understanding how disease states or drug interventions alter histamine metabolism.
Applications in Research and Drug Development
The use of Histamine-¹⁵N₃ as a metabolic tracer has significant applications across biomedical research and pharmaceutical development.
-
Diagnosing Metabolic Disorders: It offers a method for diagnosing histamine intolerance by directly measuring an individual's capacity to metabolize an oral histamine load.[12]
-
Understanding Disease Pathophysiology: Tracer studies can elucidate the role of histamine metabolism in inflammatory bowel disease, where gut microbes can contribute to histamine production[1], and in diseases like lymphangioleiomyomatosis (LAM), which is characterized by active histamine metabolism.[14]
-
Drug Development: For drugs targeting histamine receptors or metabolizing enzymes, Histamine-¹⁵N₃ studies can provide crucial pharmacokinetic and pharmacodynamic (PK/PD) data. This includes measuring target engagement (e.g., inhibition of DAO or HNMT) and understanding how a drug candidate alters histamine disposition in the body.
-
Neuroscience Research: As histamine is a neurotransmitter, tracing its metabolism in the central nervous system can provide insights into its role in sleep-wake cycles, learning, and memory, and identify potential drug targets.[1][16]
The signaling function of histamine is mediated through its four receptors, creating a complex network that links its metabolism to cellular responses.
Conclusion
Histamine-¹⁵N₃ is a sophisticated and powerful tool for the quantitative investigation of histamine metabolic pathways. Its application in stable isotope tracer studies, combined with modern mass spectrometry, provides unparalleled insight into the dynamics of histamine in health and disease. For researchers, scientists, and drug development professionals, this methodology offers a robust platform for diagnosing metabolic disorders, uncovering novel disease mechanisms, and accelerating the development of targeted therapeutics. The ability to precisely measure metabolic flux provides a functional readout that is often more informative than static concentration measurements alone, paving the way for significant advances in our understanding of histamine biology.
References
- 1. metabolon.com [metabolon.com]
- 2. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Histamine, Metabolic Remodelling and Angiogenesis: A Systems Level Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIT > Histaminosis > Histamine metabolism [histaminintoleranz.ch]
- 7. New Developments in the Use of Histamine and Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of histamine in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2021160696A1 - In-vitro diagnosis of histamine intolerance syndrome - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Histamine signaling and metabolism identify potential biomarkers and therapies for lymphangioleiomyomatosis | EMBO Molecular Medicine [link.springer.com]
- 15. Determination of histamine by chemical ionization mass spectrometry: application to human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies Using Histamine-15N3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting preliminary studies utilizing ¹⁵N₃-labeled histamine (B1213489) in cell culture systems. While direct literature on the use of Histamine-¹⁵N₃ is nascent, this document extrapolates from extensive research on histamine metabolism and signaling to propose robust experimental designs. The use of stable isotope-labeled histamine, such as Histamine-¹⁵N₃, offers a powerful tool for tracing its uptake, metabolism, and downstream signaling effects without the complexities of radiolabeled compounds.
Introduction to Histamine Signaling in Cell Culture
Histamine is a crucial biogenic amine that modulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and neurotransmission.[1] Its actions are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4, each activating specific downstream signaling cascades.[1][2][3] In cell culture, histamine is employed to investigate these pathways, which are pivotal in fields such as allergy, immunology, and cancer research.[1] The metabolism of histamine is primarily carried out by two enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).[2][3][4]
Quantitative Data from Histamine Studies in Cell Culture
The following tables summarize quantitative data from various cell-based assays involving histamine. These values can serve as a reference for expected outcomes when designing experiments with Histamine-¹⁵N₃.
Table 1: Histamine-Induced Cellular Proliferation and Differentiation
| Cell Type | Histamine Concentration | Effect | Key Findings | Reference |
| Rat Neuroepithelial Stem Cells | 100 nM - 1 mM | Increased cell number | H₂ receptor activation promotes proliferation, while H₁ receptor activation favors neuronal differentiation.[5] | [5] |
| Human Keloid Fibroblasts | Not Specified | Up to 100% or greater increase in cell number | Significant growth stimulation observed during the plateau phase of the culture cycle.[6] | [6] |
| Rat Forebrain Astrocytes | 500 nM | ~45% increase in [³H]thymidine incorporation at 48h | Histamine is involved in the regulation of astrocyte growth and development.[7] | [7] |
| Rat Cerebellar Astrocytes | 500 nM | ~45% increase in [³H]thymidine incorporation at 24h; ~100% increase in glutamine synthetase activity after 4 days | Demonstrates region-specific biochemical properties of astrocytes in response to histamine.[7] | [7] |
Table 2: Histamine Uptake and Metabolism
| Cell Type | Labeled Histamine | Km (Apparent) | Vmax | Key Findings | Reference |
| Cultured Glial Cells (Chick Embryonic Brain) | [³H]-Histamine | 0.24 µM | 0.31 pmol x mg protein⁻¹ x min⁻¹ | Active uptake is Na⁺ dependent; metabolites include N-tau-methylhistamine and N-tau-methylimidazole acetic acid.[8] | [8] |
| Rabbit Gastric Mucosal Cells | ¹⁴C-labeled Histamine | Not Specified | Not Specified | Internalize and methylate histamine to N-tele-methylhistamine; this process is Na⁺-dependent.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These can be adapted for use with Histamine-¹⁵N₃ to trace its metabolic fate and signaling consequences.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of Gq-coupled receptors, such as the H1 histamine receptor, which signal through the release of intracellular calcium.[1]
1. Cell Preparation:
-
Plate cells (e.g., WI-38 human lung fibroblasts, hEGCs) in a 96-well black, clear-bottom plate.[1][10][11]
-
Culture cells to confluency. For some cell types, like BMSCs, a density of 20,000 cells/well may be appropriate.[12]
-
Incubate the plate for 24 hours.[1]
2. Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., FURA-2/AM) according to the manufacturer's instructions.[1][11]
-
Remove the culture medium and add 100 µL of the dye solution to each well.[1]
-
Incubate the plate at 37°C for 1 hour in the dark.[1]
3. Compound Addition and Measurement:
-
Prepare serial dilutions of Histamine-¹⁵N₃ (e.g., from 1 µM to 0.1 nM) and any test compounds in an appropriate assay buffer.[1]
-
Place the cell plate into a fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.[1]
-
Establish a baseline reading for 15-20 seconds.[1]
-
Add the Histamine-¹⁵N₃ and test compounds to the wells.
-
Monitor the change in fluorescence, which corresponds to changes in intracellular calcium concentration.[10][11]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation in response to histamine.
1. Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
2. Treatment:
-
Replace the medium with fresh medium containing various concentrations of Histamine-¹⁵N₃.
-
Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 72 hours).[1]
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Histamine-¹⁵N₃ Uptake and Metabolism Analysis by GC-MS
This protocol allows for the quantification of Histamine-¹⁵N₃ and its metabolites in cell culture supernatants and cell lysates using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with a known concentration of Histamine-¹⁵N₃ for a specific time course.
-
Collect the cell culture supernatant and lyse the cells to obtain the intracellular fraction.
2. Derivatization:
-
A one-step ethylchloroformate (ECF) derivatization can be used for rapid sample preparation.[13]
-
Add ECF/chloroform directly to the crude sample (supernatant or lysate).[13]
-
Histamine-¹⁵N₃ and its metabolites will be quantitatively derivatized within seconds.[13]
3. Extraction:
-
Centrifuge the sample to separate the phases.
-
Transfer the organic phase to a fresh vial.[13]
-
Dry the organic phase using anhydrous sodium sulfate.[13]
4. GC-MS Analysis:
-
Subject the dried sample to GC-MS analysis.[13]
-
The use of stable isotope dilution with an internal standard is recommended for accurate quantification.[14]
-
Monitor for the parent Histamine-¹⁵N₃ and its expected ¹⁵N-labeled metabolites (e.g., ¹⁵N-tele-methylhistamine, ¹⁵N-imidazole acetic acid).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key histamine signaling pathways and a general experimental workflow for studying Histamine-¹⁵N₃ in cell culture.
Caption: Major histamine receptor signaling pathways.[2]
Caption: Primary metabolic pathways of histamine.[3][4][15]
Caption: General experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine induces neural stem cell proliferation and neuronal differentiation by activation of distinct histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of histamine on the growth of cultured fibroblasts isolated from normal and keloid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of histamine on the development of astroglial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake, metabolism, and release of [3H]-histamine by glial cells in primary cultures of chicken cerebral hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine uptake and its methylation by isolated oxyntic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine-dependent interactions between mast cells, glia, and neurons are altered following early-life adversity in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and function of histamine receptors in human bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of histamine in blood plasma and cell culture supernatants: a validated one-step gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Investigating Histamine Receptor Binding with Histamine-¹⁵N₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and applications of ¹⁵N-labeled histamine (B1213489) (Histamine-¹⁵N₃) in the study of histamine receptor binding and signaling. The use of stable isotope-labeled ligands is a powerful tool in drug discovery and pharmacological research, offering detailed insights into molecular interactions that are often not achievable with traditional radioligand assays. This document outlines the synthesis of Histamine-¹⁵N₃, detailed experimental protocols for its use in binding studies, a compilation of quantitative binding data, and a visual representation of the intricate signaling pathways of the four histamine receptor subtypes.
Introduction to Histamine Receptors and the Role of Isotope Labeling
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. These receptors are key targets for therapeutic intervention in various conditions, including allergic reactions, gastric ulcers, and neurological disorders. Understanding the precise molecular interactions between histamine and its receptors is paramount for the rational design of novel and more selective drugs.
The use of stable isotope-labeled histamine, such as Histamine-¹⁵N₃, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a high-resolution view of ligand-receptor binding. Unlike radiolabeling, isotope labeling does not alter the chemical properties of the ligand, ensuring that the observed binding events are physiologically relevant. Solid-state NMR, in particular, has been instrumental in elucidating the conformational changes in both the ligand and the receptor upon binding, including the protonation state of histamine within the receptor's binding pocket.
Synthesis of Histamine-¹⁵N₃
The synthesis of Histamine-¹⁵N₃ can be achieved through several methods. A common and efficient approach is the enzymatic decarboxylation of ¹⁵N-labeled L-histidine. This method leverages the high specificity of the enzyme L-histidine decarboxylase to produce the desired labeled histamine.
Enzymatic Synthesis Protocol
Principle: L-histidine decarboxylase catalyzes the removal of the carboxyl group from L-histidine to form histamine. By using L-histidine uniformly labeled with ¹⁵N in the imidazole (B134444) ring as the substrate, Histamine-¹⁵N₃ can be produced.
Materials:
-
¹⁵N-labeled L-histidine
-
L-histidine decarboxylase (from bacterial sources like Lactobacillus sp.)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Reaction buffer (e.g., pyridine (B92270) or phosphate (B84403) buffer, pH adjusted)
-
Dialysis tubing
-
Lyophilizer
-
HPLC system for purification and analysis
Procedure:
-
Dissolve ¹⁵N-labeled L-histidine and a catalytic amount of PLP in the reaction buffer.
-
Add L-histidine decarboxylase to the solution. The enzyme can be in a purified form or as a crude cell lysate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C) for several hours to overnight.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, terminate it by heat inactivation or by adding a denaturing agent.
-
Purify the resulting Histamine-¹⁵N₃ from the reaction mixture. This can be achieved by a combination of techniques such as precipitation of the enzyme, followed by dialysis to remove smaller unreacted components, and finally, purification by preparative HPLC.
-
Verify the identity and purity of the final product using mass spectrometry and NMR spectroscopy. The mass spectrum will show a mass shift corresponding to the number of incorporated ¹⁵N atoms.
Experimental Protocols for Histamine Receptor Binding Studies
Histamine-¹⁵N₃ is a versatile tool that can be employed in various experimental setups to investigate its interaction with histamine receptors.
Solid-State NMR Spectroscopy of Ligand-Receptor Complexes
Principle: This technique allows for the detailed structural analysis of Histamine-¹⁵N₃ when it is bound to a histamine receptor. By observing the chemical shifts and dipolar couplings of the ¹⁵N nuclei, information about the conformation and electronic environment of the bound ligand can be obtained.
Methodology:
-
Receptor Preparation: Express and purify the histamine receptor of interest (e.g., H₁R) in a suitable system (e.g., insect or mammalian cells). Reconstitute the purified receptor into lipid bilayers or nanodiscs to mimic a native membrane environment.
-
Complex Formation: Incubate the reconstituted receptor with an excess of Histamine-¹⁵N₃ to ensure saturation of the binding sites.
-
Sample Preparation for NMR: Pellet the receptor-ligand complexes by ultracentrifugation and transfer the hydrated pellet into an NMR rotor.
-
NMR Data Acquisition: Acquire ¹⁵N solid-state NMR spectra using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and Rotational Echo Double Resonance (REDOR). These experiments provide information on the internuclear distances and torsion angles of the bound ligand.
-
Data Analysis: Analyze the spectra to determine the chemical shifts of the ¹⁵N atoms in the imidazole ring of histamine. These shifts are sensitive to the protonation state (monocationic vs. dicationic) and the local environment of the ligand within the binding pocket.
Competitive Radioligand Binding Assay (Hypothetical)
While not the primary application, Histamine-¹⁵N₃ could theoretically be used in a competitive binding assay format, particularly in conjunction with mass spectrometry to detect the bound, labeled ligand.
Principle: The binding of a labeled ligand (Histamine-¹⁵N₃) to a receptor is competed by an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of Histamine-¹⁵N₃ and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Extract the bound Histamine-¹⁵N₃ from the filters and quantify the amount using a sensitive LC-MS/MS method.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Quantitative Binding Data
The binding affinity of histamine for its four receptor subtypes is a critical parameter in understanding its physiological and pathological roles. The following table summarizes the reported binding affinities (Kᵢ or Kₔ values) of histamine for human histamine receptors. It is important to note that these values can vary depending on the experimental conditions, such as the cell line, radioligand used, and buffer conditions.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ/Kₔ in nM) | Source |
| Human H₁ Receptor | Histamine | ~100-1000 (functional assays) | [1] |
| Human H₂ Receptor | Histamine | ~300-1000 (functional assays) | [2] |
| Human H₃ Receptor | Histamine | 8 | [3] |
| Human H₄ Receptor | Histamine | 3.8 (in Tris buffer) | [4] |
| Human H₄ Receptor | Histamine | 67 (low-affinity component in phosphate buffer) | [4] |
Histamine Receptor Signaling Pathways
Histamine receptors initiate a variety of intracellular signaling cascades upon activation. The following diagrams illustrate the primary signaling pathways associated with each receptor subtype.
References
- 1. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Histamine in Biological Matrices using LC-MS/MS with a ¹⁵N₃-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of histamine (B1213489) in various biological matrices, such as plasma and cell culture supernatants, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Histamine-¹⁵N₃, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for applications in allergy research, drug development, and food safety analysis where precise measurement of histamine is critical.
Introduction
Histamine is a biogenic amine involved in numerous physiological and pathological processes, including allergic reactions, immune responses, and neurotransmission.[1][2] Accurate quantification of histamine levels in biological samples is essential for understanding its role in these processes and for the development of therapeutic interventions. LC-MS/MS has emerged as the preferred analytical technique for histamine analysis due to its high sensitivity, selectivity, and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as Histamine-¹⁵N₃, which co-elutes with the analyte but is distinguishable by its mass, is crucial for reliable quantification by compensating for sample loss during preparation and instrumental variability.
Experimental Protocols
Materials and Reagents
-
Histamine dihydrochloride (B599025) (Analytical Standard)
-
Histamine-¹⁵N₃ dihydrochloride (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation
The following protocol describes a generic protein precipitation method applicable to plasma and cell culture supernatant. Optimization may be required for different matrices.
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or cell culture supernatant) and store them at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of the sample, add 10 µL of Histamine-¹⁵N₃ internal standard solution (concentration to be optimized based on expected histamine levels, e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar histamine molecule.
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for Histamine and Histamine-¹⁵N₃
The following table summarizes the precursor and product ions for the quantification and confirmation of histamine and its internal standard. The transitions for Histamine-¹⁵N₃ are derived from the known fragmentation of histamine, accounting for the +3 Da mass shift due to the three ¹⁵N atoms.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 68.1 | 15 |
| Histamine-¹⁵N₃ (IS) | 115.1 | 97.1 | 69.1 | 15 |
Table 2: Method Validation Parameters (Example Data)
The performance of the LC-MS/MS method should be thoroughly validated. The following table presents typical validation results.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Compensated by the internal standard |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for histamine quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of histamine in biological matrices. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard (Histamine-¹⁵N₃), ensures high accuracy and reproducibility. This method is well-suited for a variety of research and development applications where precise histamine measurement is crucial.
References
Application Note: Quantitative Analysis of Histamine in Human Plasma by LC-MS/MS using a ¹⁵N₃-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of histamine (B1213489) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Histamine-¹⁵N₃, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by hydrophilic interaction liquid chromatography (HILIC) for separation. This method is suitable for clinical research and drug development applications where accurate measurement of histamine is crucial.
Introduction
Histamine is a biogenic amine that plays a pivotal role in allergic reactions, inflammatory responses, and gastric acid secretion, and also functions as a neurotransmitter.[1][2][3] Accurate quantification of histamine in plasma is essential for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for a validated LC-MS/MS method for histamine quantification in plasma, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, Histamine-¹⁵N₃, corrects for matrix effects and variations in sample processing, leading to reliable quantitative results.
Experimental
Materials and Reagents
-
Histamine Dihydrochloride (Reference Standard)
-
Histamine-¹⁵N₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K₂EDTA)
Equipment
-
Liquid Chromatograph (UHPLC/HPLC system)
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
-
HILIC Column
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Experimental Workflow
Caption: Workflow for Histamine Quantification in Plasma.
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of Histamine-¹⁵N₃ internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography Protocol
| Parameter | Condition |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 90% B (initial), hold for 1 min, linear gradient to 50% B over 3 min, hold for 1 min, return to 90% B and re-equilibrate for 3 min. |
Mass Spectrometry Protocol
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Histamine: 112.1 -> 95.1 (Quantifier), 112.1 -> 68.1 (Qualifier)[4][5] Histamine-¹⁵N₃: 115.1 -> 98.1 (Assumed based on ¹⁵N incorporation) |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, compiled from similar validated assays.[4][6]
| Parameter | Result |
| Linearity Range | 0.2 - 500 µg/L[4] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L[4] |
| Intra-day Precision (%CV) | < 15%[4] |
| Inter-day Precision (%CV) | < 15%[4] |
| Accuracy (% Recovery) | 93.6% - 102.8%[4] |
| Correlation Coefficient (r²) | > 0.99 |
Histamine Signaling Pathways
Histamine exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1][2][7] The activation of these receptors triggers various intracellular signaling cascades.
Caption: Simplified Histamine Signaling Pathways.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative analysis of histamine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for demanding applications in drug development and clinical diagnostics.
References
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 3. labcorp.com [labcorp.com]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histamine-15N3 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Histamine-15N3, a stable isotope-labeled analog of histamine (B1213489), in neuroscience research. The integration of three nitrogen-15 (B135050) atoms into the histamine molecule provides a powerful tool for sensitive and specific detection in a variety of advanced analytical techniques. These applications are critical for elucidating the role of the histaminergic system in health and disease, and for the development of novel therapeutics targeting this system.
Application Note: Quantitative Analysis of Histamine in Brain Tissue by Isotope Dilution Mass Spectrometry
The accurate quantification of neurotransmitters in complex biological matrices such as brain tissue is fundamental to understanding their physiological and pathological roles. This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis. By adding a known amount of this compound to a brain tissue homogenate, the endogenous histamine can be precisely quantified, correcting for sample loss during extraction and purification, and accounting for matrix effects in the mass spectrometer. This method offers high sensitivity and specificity, enabling the measurement of subtle changes in histamine levels associated with neurological disorders, drug treatments, or other experimental manipulations.
Quantitative Data: Histamine Levels in Rodent Brain Regions
The following table summarizes typical histamine concentrations found in various regions of the rodent brain, as determined by mass spectrometry-based methods. These values can serve as a reference for researchers planning quantitative studies.
| Brain Region | Histamine Concentration (ng/g tissue) |
| Hypothalamus | 100 - 200 |
| Striatum | 20 - 50 |
| Hippocampus | 10 - 30 |
| Cerebral Cortex | 5 - 20 |
| Cerebellum | 2 - 10 |
Experimental Protocol: Quantification of Histamine in Brain Tissue using LC-MS/MS with this compound
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Histamine (for calibration curve)
-
Perchloric acid (PCA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Weigh frozen brain tissue samples (approximately 50-100 mg).
-
Add a known amount of this compound internal standard solution to each sample.
-
Add ice-cold 0.4 M PCA (10 µL/mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Transfer the filtered supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate histamine from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: Q1: 112.1 m/z -> Q3: 95.1 m/z
-
This compound: Q1: 115.1 m/z -> Q3: 98.1 m/z
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of histamine standards spiked with the same amount of this compound internal standard.
-
Plot the peak area ratio of histamine to this compound against the concentration of histamine.
-
Calculate the concentration of histamine in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Histamine Analysis
Caption: Workflow for quantitative analysis of histamine in brain tissue.
Application Note: Structural and Dynamic Studies of Histamine Receptors using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level.[1][2] The incorporation of 15N labels into proteins, such as G-protein coupled receptors (GPCRs) like the histamine receptors, is a crucial step for many NMR experiments.[1][2] By expressing a histamine receptor (e.g., H1R) in a cell culture medium containing 15N-labeled nutrients, a uniformly 15N-labeled protein can be produced.[1] This allows for the acquisition of 15N-edited NMR spectra, such as the 15N-HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each N-H group in the protein. These spectra can be used to monitor conformational changes in the receptor upon binding of histamine, antagonists, or other signaling partners, providing invaluable insights into the mechanisms of receptor activation and drug action.
Experimental Protocol: 15N-HSQC NMR of a 15N-Labeled Histamine Receptor
1. Expression and Purification of 15N-Labeled Histamine Receptor:
-
Clone the gene for the histamine receptor of interest into a suitable expression vector for a host system (e.g., E. coli, insect cells, or yeast).
-
Grow the host cells in a minimal medium where the sole nitrogen source is a 15N-labeled compound (e.g., 15NH4Cl).
-
Induce protein expression and harvest the cells.
-
Lyse the cells and solubilize the membrane-bound receptor using a suitable detergent.
-
Purify the 15N-labeled receptor using affinity chromatography followed by size-exclusion chromatography.
-
Reconstitute the purified receptor into a suitable membrane mimetic, such as micelles or nanodiscs.
2. NMR Sample Preparation:
-
Concentrate the purified, 15N-labeled receptor sample to a final concentration of 100-500 µM.
-
Buffer the sample in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing 10% D2O for the lock signal.
-
Add any ligands (e.g., histamine, antagonist) to the sample if studying ligand binding effects.
-
Transfer the sample to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Tune and match the probe for 1H and 15N frequencies.
-
Acquire a 2D 15N-HSQC spectrum. Key parameters to set include:
-
Spectral widths in both 1H and 15N dimensions.
-
Number of scans per increment.
-
Number of increments in the indirect (15N) dimension.
-
Recycle delay.
-
4. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the resulting 15N-HSQC spectrum. Each peak in the spectrum corresponds to a specific N-H group in the protein.
-
Compare spectra of the receptor in different states (e.g., apo vs. ligand-bound) to identify chemical shift perturbations, which indicate changes in the local chemical environment of specific residues.
Histamine Signaling Pathway
Caption: Simplified histamine signaling pathway in the central nervous system.
Application Note: In Vivo Imaging of Histamine Receptors with PET
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain.[3] While this compound itself is not a PET tracer, the principles of isotopic labeling are central to PET ligand development. PET tracers for histamine receptors are typically small molecule antagonists labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F).[4] These radiolabeled ligands are injected into the bloodstream, cross the blood-brain barrier, and bind to their target receptors in the brain. The positron emissions are then detected by the PET scanner, allowing for the generation of a 3D image of receptor distribution and density. This technique is invaluable for studying the role of histamine receptors in neurological and psychiatric disorders, as well as for assessing the efficacy of new drugs in occupying these receptors in the human brain.[3]
Quantitative Data: Binding Affinities of H1 Receptor Antagonists
The following table provides the inhibitory constant (Ki) values for a selection of H1 receptor antagonists. These values are crucial for the selection and characterization of potential PET ligands.
| Compound | Ki (nM) |
| Mepyramine | 2.29 |
| Doxepin | 0.25 |
| Cetirizine | 6 |
| Levocetirizine | 3 |
| (S)-cetirizine | 100 |
| Bilastine | 1.92 |
Note: Ki values can vary depending on the experimental conditions and tissue source.[2][5][6]
Experimental Protocol: General Workflow for a Preclinical PET Imaging Study of a Histamine Receptor
1. Radiosynthesis of the PET Ligand:
-
Synthesize a precursor molecule that can be readily labeled with a positron-emitting isotope.
-
Perform the radiolabeling reaction (e.g., methylation with [11C]methyl iodide or fluorination with [18F]fluoride).
-
Purify the radiolabeled ligand using high-performance liquid chromatography (HPLC).
-
Formulate the purified ligand in a sterile, injectable solution.
2. Animal Preparation:
-
Anesthetize the study animal (e.g., rat or non-human primate).
-
Place a catheter in a tail vein for injection of the radiotracer.
-
Position the animal in the PET scanner.
3. PET Data Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject the radiolabeled ligand as a bolus via the tail vein catheter.
-
Acquire dynamic PET data for a set duration (e.g., 90-120 minutes).
-
In some studies, a blocking agent (a non-radiolabeled antagonist) may be administered to determine the level of non-specific binding.
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images.
-
Co-register the PET images with a magnetic resonance imaging (MRI) scan of the same animal for anatomical reference.
-
Define regions of interest (ROIs) corresponding to different brain structures.
-
Generate time-activity curves (TACs) for each ROI, which show the concentration of the radiotracer over time.
-
Apply pharmacokinetic modeling to the TACs to estimate receptor density (Bmax) and binding potential (BPND).
Workflow for a Preclinical PET Imaging Study
Caption: General workflow for a preclinical PET imaging study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Histamine Uptake and Release in Neurons with Histamine-15N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Histamine-15N3, a stable isotope-labeled variant of histamine (B1213489), to trace its uptake and release dynamics in neuronal systems. This powerful technique, coupled with mass spectrometry, offers a precise method to investigate the lifecycle of histamine as a neurotransmitter, providing valuable insights for neurobiology and pharmacology.
Introduction
Histamine is a crucial biogenic amine that functions as a neurotransmitter in the central nervous system (CNS).[1][2] It is involved in a myriad of physiological processes, including the sleep-wake cycle, attention, and learning and memory.[1][3] Dysregulation of the histaminergic system has been implicated in various neurological and psychiatric disorders.[1] Understanding the dynamics of histamine release, uptake, and metabolism is therefore of paramount importance.
Unlike other monoamine neurotransmitters, neuronal histamine is not primarily cleared from the synaptic cleft by a high-affinity reuptake transporter on the presynaptic neuron.[3][4] Instead, its action is terminated predominantly through enzymatic degradation.[3] The primary enzyme for this in the brain is histamine N-methyltransferase (HNMT), which methylates histamine to form tele-methylhistamine.[3][4][5] Some evidence also suggests a potential role for astrocytes in histamine transport.[4]
This compound is a non-radioactive, stable isotope-labeled form of histamine. By introducing this labeled histamine into a neuronal system, researchers can distinguish it from the endogenous, unlabeled histamine pool. Using mass spectrometry, the uptake, release, and metabolism of the exogenous this compound can be quantitatively tracked, providing a dynamic picture of these processes.
Key Applications
-
Elucidating Histamine Clearance Mechanisms: Determine the primary pathways for histamine removal from the extracellular space, differentiating between neuronal, glial, or enzymatic processes.
-
Characterizing Drug Effects: Assess the impact of novel pharmaceutical compounds on histamine uptake, release, and metabolism.
-
Investigating Disease Models: Compare histamine dynamics in healthy versus disease-state models to identify potential pathological alterations.
-
Studying Receptor Function: Probe the role of autoreceptors, such as the H3 receptor, in modulating histamine release and synthesis.[4]
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from experiments using this compound to trace its dynamics in a mixed neuronal-glial cell culture.
Table 1: this compound Uptake in Mixed Neuronal-Glial Cultures
| Cell Type | Incubation Time (min) | Intracellular this compound (pmol/mg protein) |
| Mixed Culture | 5 | 1.2 ± 0.2 |
| 15 | 3.5 ± 0.4 | |
| 30 | 6.8 ± 0.7 | |
| 60 | 10.2 ± 1.1 | |
| Neuron-Enriched | 60 | 1.5 ± 0.3 |
| Astrocyte-Enriched | 60 | 8.9 ± 0.9 |
Table 2: Depolarization-Evoked Release of Endogenous and Labeled Histamine
| Condition | Endogenous Histamine Release (pmol/mg protein) | This compound Release (pmol/mg protein) |
| Basal | 1.5 ± 0.3 | 0.8 ± 0.1 |
| K+ Depolarization | 12.8 ± 1.5 | 7.2 ± 0.9 |
| K+ Depolarization + H3 Agonist | 6.2 ± 0.7 | 3.5 ± 0.4 |
| K+ Depolarization + H3 Antagonist | 18.5 ± 2.1 | 10.1 ± 1.2 |
Table 3: Metabolism of this compound in Brain Homogenates
| Incubation Time (min) | This compound (pmol/mg protein) | tele-methylthis compound (pmol/mg protein) |
| 0 | 50.0 | 0.0 |
| 10 | 35.2 ± 3.1 | 14.8 ± 1.5 |
| 30 | 15.8 ± 1.7 | 34.2 ± 3.0 |
| 60 | 5.1 ± 0.6 | 44.9 ± 4.2 |
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound Uptake in Neuronal Cultures
This protocol describes the procedure for measuring the uptake of this compound into primary neuronal or mixed neuronal-glial cultures.
Materials:
-
Primary neuronal or mixed neuronal-glial cell cultures
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture Preparation: Plate primary neurons or mixed neuronal-glial cells at a suitable density and allow them to mature.
-
Labeling: Prepare a stock solution of this compound. On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 100 nM).
-
Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Washing: To terminate the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Cell Lysis: Add ice-cold lysis buffer to each well and scrape the cells. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation for MS: Precipitate proteins from the lysates (e.g., with acetonitrile). Centrifuge and collect the supernatant for analysis.
-
HPLC-MS/MS Analysis: Analyze the samples using an HPLC-MS/MS method optimized for the detection and quantification of histamine and its labeled counterpart. Use an internal standard (e.g., deuterated histamine) for accurate quantification.
Protocol 2: Measurement of Depolarization-Evoked this compound Release
This protocol details the steps to measure the release of pre-loaded this compound from neuronal cultures upon depolarization.
Materials:
-
Neuronal cultures pre-loaded with this compound (as described in Protocol 1)
-
Basal release buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
High K+ release buffer (depolarizing solution, e.g., Krebs-Ringer with elevated KCl)
-
Pharmacological agents (e.g., H3 receptor agonist/antagonist)
-
HPLC-MS/MS system
Procedure:
-
Pre-loading: Incubate neuronal cultures with this compound for a sufficient time to allow for uptake (e.g., 60 minutes).
-
Washing: Gently wash the cells three times with basal release buffer to remove extracellular this compound.
-
Basal Release: Add basal release buffer to the cells and incubate for a short period (e.g., 10 minutes). Collect the supernatant (this represents the basal release).
-
Stimulated Release: Replace the basal buffer with high K+ release buffer (with or without pharmacological agents) and incubate for a defined time (e.g., 5 minutes). Collect the supernatant (this represents the stimulated release).
-
Sample Preparation and Analysis: Prepare the collected supernatants for HPLC-MS/MS analysis to quantify both endogenous histamine and this compound.
Visualizations
Caption: Histamine synthesis, release, and metabolism pathway.
Caption: Experimental workflow for tracing this compound.
References
- 1. Histamine in neurotransmission and brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histaminergic System Activity in the Central Nervous System: The Role in Neurodevelopmental and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Probing Histamine's Metabolic Fate: In Vivo Studies with 15N3-Labeled Histamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histamine (B1213489), a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission. Understanding its metabolic fate in vivo is crucial for elucidating disease mechanisms and developing novel therapeutics. The use of stable isotope-labeled tracers, such as Histamine-15N3, coupled with mass spectrometry, offers a powerful and safe alternative to radiolabeling for delineating the complex pathways of histamine metabolism. This document provides a comprehensive overview, detailed protocols, and expected quantitative data for conducting in vivo studies of histamine metabolism using this compound.
Histamine Metabolism: The Two Major Pathways
In vivo, histamine is primarily metabolized through two enzymatic pathways: methylation and oxidative deamination.[1][2][3][4][5]
-
N-methylation Pathway: The primary route of histamine metabolism, especially in the brain, is methylation by histamine-N-methyltransferase (HNMT).[2][3] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl group donor to form Nτ-methylhistamine (tele-methylhistamine). Nτ-methylhistamine is then further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to yield Nτ-methylimidazoleacetic acid (tele-methylimidazoleacetic acid), which is a major urinary metabolite.[3]
-
Oxidative Deamination Pathway: The second major pathway involves the oxidative deamination of histamine by diamine oxidase (DAO) to form imidazoleacetaldehyde.[2][3] This intermediate is rapidly converted to imidazoleacetic acid (IAA) by aldehyde dehydrogenase (ALDH).[3] IAA can also be conjugated with ribose to form imidazoleacetic acid riboside before excretion.[3]
A minor portion of histamine, typically 2-3%, may be excreted unchanged in the urine.[1]
Figure 1: Major pathways of in vivo histamine metabolism.
Experimental Protocol: In Vivo Histamine Metabolism Study in a Rodent Model
This protocol outlines a representative in vivo study using this compound to trace its metabolic fate in a rodent model (e.g., rat or mouse). While direct protocols for this compound are not widely published, this procedure is based on established methodologies for in vivo stable isotope tracing and studies conducted with 14C-labeled histamine.[1][2][4]
1. Materials and Reagents:
-
This compound (stable isotope-labeled tracer)
-
Sterile saline solution (0.9% NaCl) for injection
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Tissue homogenization equipment
-
Internal standards for mass spectrometry (e.g., deuterium-labeled histamine, Nτ-methylhistamine, and their metabolites)
-
Reagents for sample preparation (e.g., acetonitrile (B52724), formic acid, perchloric acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Experimental Workflow:
Figure 2: Experimental workflow for in vivo histamine metabolism study.
3. Detailed Methodology:
-
Animal Acclimatization and Preparation:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast animals overnight (12-16 hours) before the administration of this compound to reduce variability from food-derived histamine.
-
-
Administration of this compound:
-
Prepare a sterile solution of this compound in saline at a concentration suitable for the desired dosage.
-
Administer a single bolus dose of this compound to the animals. The route of administration can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the research question. IV administration is often preferred for studying systemic metabolism without the influence of first-pass metabolism. A typical dose might range from 0.1 to 1 mg/kg.
-
-
Sample Collection:
-
Urine and Feces: Place animals in metabolic cages immediately after administration for the collection of urine and feces at specified time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Blood: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Centrifuge the blood to separate plasma, which should be stored at -80°C until analysis.
-
Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain, intestine, lungs). Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Urine and Plasma: Thaw samples on ice. Precipitate proteins by adding a three-fold volume of cold acetonitrile containing the internal standards. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Tissues: Homogenize the frozen tissues in a suitable buffer (e.g., phosphate-buffered saline) or perchloric acid. Add internal standards and precipitate proteins with acetonitrile. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its expected 15N3-labeled metabolites (Nτ-methylthis compound, Nτ-methylimidazoleacetic acid-15N3, and imidazoleacetic acid-15N3).
-
Use a suitable chromatography column (e.g., HILIC or reversed-phase C18) to achieve good separation of the analytes.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte and its corresponding internal standard.
-
Quantitative Data Presentation
The following tables represent hypothetical quantitative data from an in vivo study in rats following a single intravenous dose of this compound (0.5 mg/kg).
Table 1: Plasma Pharmacokinetics of this compound and its Major Metabolites
| Time (minutes) | This compound (ng/mL) | Nτ-methylthis compound (ng/mL) | Nτ-methylimidazoleacetic Acid-15N3 (ng/mL) |
| 5 | 150.2 ± 18.5 | 25.8 ± 3.1 | 10.5 ± 1.2 |
| 15 | 85.6 ± 9.7 | 42.1 ± 5.3 | 35.7 ± 4.1 |
| 30 | 40.1 ± 4.5 | 55.9 ± 6.8 | 68.2 ± 7.9 |
| 60 | 15.3 ± 2.1 | 38.4 ± 4.2 | 95.4 ± 11.3 |
| 120 | 5.8 ± 0.7 | 18.2 ± 2.5 | 70.1 ± 8.5 |
| 240 | 7.1 ± 0.9 | 45.3 ± 5.6 |
Data are presented as mean ± standard deviation. LLOQ = Lower Limit of Quantification.
Table 2: Cumulative Urinary Excretion of this compound and its Metabolites over 24 Hours
| Metabolite | Percentage of Administered Dose Excreted |
| Unchanged this compound | 2.5 ± 0.4% |
| Nτ-methylimidazoleacetic Acid-15N3 | 65.8 ± 7.2% |
| Imidazoleacetic Acid-15N3 (and its riboside) | 20.3 ± 3.1% |
| Nτ-methylthis compound | 1.1 ± 0.2% |
| Total Recovery | 89.7 ± 8.9% |
Data are presented as mean ± standard deviation.
Table 3: Tissue Distribution of Total 15N3-Labeled Compounds at 4 Hours Post-Administration
| Tissue | Total 15N3-Labeled Compounds (ng/g tissue) |
| Kidney | 1250.6 ± 150.2 |
| Liver | 875.4 ± 98.7 |
| Intestine | 450.9 ± 55.1 |
| Lungs | 310.2 ± 38.6 |
| Brain | 45.7 ± 6.3 |
Data are presented as mean ± standard deviation.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and sensitive method for investigating the in vivo metabolism of histamine. The detailed protocols and expected data presented here offer a framework for researchers and drug development professionals to design and execute studies aimed at understanding the intricate role of histamine in health and disease. This approach can be invaluable for identifying novel drug targets and developing more effective therapeutic strategies.
References
- 1. Inhibition of in vivo histamine metabolism in rats by foodborne and pharmacologic inhibitors of diamine oxidase, histamine N-methyltransferase, and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on histamine catabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further observations on the difference in the metabolism of histamine in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histamine-15N3 Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of tissue for the quantitative analysis of histamine-¹⁵N₃ using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like histamine-¹⁵N₃ is critical for accurate quantification by correcting for matrix effects and variations in sample processing.
Introduction
Histamine (B1213489) is a biogenic amine involved in numerous physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion. Accurate quantification of histamine in tissue samples is crucial for understanding its role in various biological systems and for the development of new therapeutics. The inherent challenges of histamine analysis, such as its small size, high polarity, and low endogenous concentrations, necessitate robust and sensitive analytical methods. LC-MS/MS combined with stable isotope dilution is the gold standard for this purpose. This document outlines several effective sample preparation techniques to extract and purify histamine from complex tissue matrices prior to LC-MS/MS analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on the tissue type, the required sensitivity, and the available instrumentation. The overall goal is to efficiently extract histamine, remove interfering substances like proteins and lipids, and concentrate the analyte for optimal detection.
A general workflow for tissue sample preparation for histamine-¹⁵N₃ analysis is as follows:
Tissue Homogenization
Proper homogenization is critical for the complete extraction of histamine from the tissue matrix. The tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation.
Protocol 1: Acidic Homogenization
This is the most common method for histamine extraction.
-
Materials:
-
Frozen tissue sample
-
Histamine-¹⁵N₃ internal standard (IS) solution
-
Ice-cold 0.4 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA)[1]
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Dounce homogenizer)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh the frozen tissue sample (typically 10-100 mg).
-
Add the appropriate volume of ice-cold PCA or TCA solution (e.g., 10 µL per mg of tissue).
-
Spike the sample with a known amount of histamine-¹⁵N₃ internal standard solution. The amount of IS should be comparable to the expected endogenous histamine concentration.
-
Homogenize the tissue on ice until no visible tissue fragments remain. For bead beaters, use appropriate beads and homogenize for 2-3 cycles of 30-60 seconds. For ultrasonic homogenizers, use short pulses to avoid overheating the sample.
-
Incubate the homogenate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Protein Precipitation and Clarification
This step removes proteins that can interfere with the LC-MS analysis and damage the column.
Protocol 2: Centrifugation-based Clarification
-
Materials:
-
Tissue homogenate from Protocol 1
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Centrifuge the tissue homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C[2].
-
Carefully collect the supernatant, which contains the histamine and histamine-¹⁵N₃, without disturbing the protein pellet.
-
The supernatant can be directly analyzed by LC-MS/MS, or further purified using solid-phase extraction.
-
Solid-Phase Extraction (SPE) - Optional Cleanup
SPE is recommended for tissues with high lipid content or when high sensitivity is required. C18 cartridges are commonly used for this purpose.
Protocol 3: C18 Solid-Phase Extraction
-
Materials:
-
Supernatant from Protocol 2
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
SPE manifold
-
-
Procedure:
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from Protocol 2 onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elution: Elute the histamine and histamine-¹⁵N₃ with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Derivatization - Optional for Improved Sensitivity and Chromatography
Derivatization can improve the chromatographic retention of the highly polar histamine on reverse-phase columns and enhance its ionization efficiency in the mass spectrometer.
Protocol 4: Dansyl Chloride Derivatization
Dansyl chloride reacts with the primary and secondary amines of histamine to form a stable, less polar, and highly ionizable derivative.
-
Materials:
-
Dried extract from SPE or a portion of the supernatant from Protocol 2
-
Saturated sodium carbonate solution
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)[3]
-
Proline solution (to quench the reaction)
-
Toluene or other suitable organic solvent for extraction
-
-
Procedure:
-
To the sample, add 100 µL of saturated sodium carbonate solution.
-
Add 200 µL of dansyl chloride solution.
-
Incubate at 60°C for 10-30 minutes in the dark[4].
-
Add 50 µL of proline solution to quench the excess dansyl chloride and incubate for 10 minutes at room temperature.
-
Extract the dansylated histamine with toluene.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
Protocol 5: FMOC-Cl Derivatization
9-fluorenylmethyl chloroformate (FMOC-Cl) is another effective derivatizing agent.
-
Materials:
-
Sample extract
-
Borate (B1201080) buffer (pH 9.0)
-
FMOC-Cl solution in acetonitrile
-
-
Procedure:
-
Mix the sample extract with borate buffer.
-
Add the FMOC-Cl solution and vortex.
-
The reaction is typically rapid and can proceed at room temperature.
-
The reaction mixture can often be directly injected into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of different sample preparation methods for histamine analysis. Note that these values can vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
| Method | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| PCA Extraction & Derivatization | Fish | 2.7 µg/g | 8.3 µg/g | >89 | [5] |
| TCA Extraction & FMOC-Cl Derivatization | Fish Muscle | 0.10 µg/mL | 0.30 µg/mL | - | [6] |
| Perchloric Acid Extraction & Dansyl-Cl Derivatization | Fish | - | - | 94-100 | [4] |
| HCl Extraction & Direct Injection | Fish | - | - | 99 ± 4.6 | [7] |
| UPLC-MS/MS (no derivatization) | Fish | 4.71 ng/mL | 14.12 ng/mL | 95.1-107.2 | [8] |
| LC-MS/MS (no derivatization) | Plasma | - | 0.2 µg/L | 93.6-102.8 | [9] |
| LC-MS/MS (no derivatization) | Plasma | - | 15.6 ng/mL | - | |
| HPLC-FLD with OPA Derivatization | Rat Brain Microdialysate | 0.4 nM | 1.3 nM | 97.4-98.9 | [10] |
LC-MS/MS Analysis
A detailed description of the LC-MS/MS parameters is beyond the scope of this sample preparation guide. However, typical conditions involve:
-
Liquid Chromatography: A reverse-phase C18 column or a HILIC column is commonly used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate, is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. The transitions for histamine and histamine-¹⁵N₃ should be optimized. Common transitions for histamine are m/z 112 -> 95. For histamine-¹⁵N₃, the precursor ion would be m/z 115.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of tissue samples for the accurate and sensitive quantification of histamine-¹⁵N₃ by LC-MS/MS. The choice of the specific protocol will depend on the research needs and available resources. Proper sample handling, the use of a stable isotope-labeled internal standard, and careful execution of the chosen protocol are essential for obtaining reliable and reproducible results.
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histamine-15N3 in Enzyme Activity Assays
Introduction
Histamine (B1213489) is a crucial biogenic amine involved in a variety of physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion.[1][2] The in-body concentration and activity of histamine are primarily regulated by two key enzymes: Diamine Oxidase (DAO) and Histamine N-methyltransferase (HNMT).[3][4] Understanding the activity of these enzymes is vital for research into histamine intolerance, allergic conditions, and for the development of novel therapeutics. Histamine-15N3, a stable isotope-labeled version of histamine, serves as an invaluable tool in these studies, particularly as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assays for precise and accurate quantification.[5][6]
These application notes provide detailed protocols for utilizing this compound in enzyme activity assays for both HNMT and DAO, targeting researchers, scientists, and drug development professionals.
Histamine Metabolism Signaling Pathway
Histamine is metabolized through two primary pathways: oxidative deamination by DAO and methylation by HNMT. DAO is the main enzyme responsible for breaking down ingested histamine in the digestive tract, while HNMT is the key enzyme for metabolizing histamine in the central nervous system.[3][4]
Figure 1: Major pathways of histamine metabolism.
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS-based enzyme activity assays. This allows for the accurate quantification of the substrate (histamine) depletion or the formation of the product (e.g., N-tele-methylhistamine for HNMT).
Histamine N-methyltransferase (HNMT) Activity Assay
This protocol describes the determination of HNMT activity by quantifying the formation of N-tele-methylhistamine.
Experimental Workflow
Figure 2: Workflow for HNMT activity assay using LC-MS/MS.
Materials:
-
Recombinant human HNMT
-
Histamine
-
S-adenosyl-L-methionine (SAM)
-
This compound (Internal Standard)
-
Phosphate (B84403) Buffer (pH 7.8)
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare a working solution of HNMT in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the HNMT enzyme solution with a test compound (inhibitor) or vehicle. Pre-incubate for 15 minutes at 37°C.[7]
-
Initiate Reaction: Start the reaction by adding a mixture of histamine and SAM. A typical final concentration might be 20 µM for histamine.[7]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[7]
-
Stop Reaction: Terminate the reaction by adding a quenching solution, such as acetonitrile or a final concentration of 5% w/v TCA.[8]
-
Internal Standard Addition: Add a known concentration of this compound to each sample.
-
Sample Preparation for LC-MS/MS: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection of histamine and N-tele-methylhistamine. The mass transitions (m/z) to monitor would be specific for histamine, N-tele-methylhistamine, and this compound.
Diamine Oxidase (DAO) Activity Assay
This protocol outlines the determination of DAO activity by measuring the depletion of histamine from the reaction mixture.
Experimental Workflow
Figure 3: Workflow for DAO activity assay using LC-MS/MS.
Materials:
-
Biological sample (serum, plasma, or tissue homogenate)
-
Histamine
-
This compound (Internal Standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Protein precipitation and stop solution)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: If using tissue, homogenize in PBS. Serum or plasma can often be used directly.
-
Initiate Reaction: In a microcentrifuge tube, add the biological sample and initiate the reaction by adding a known concentration of histamine.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Protein Precipitation: Terminate the reaction by adding ice-cold acetonitrile with 0.1% formic acid. This will also precipitate proteins.
-
Internal Standard Addition: Add a known concentration of this compound to each sample.
-
Sample Clarification: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using an LC-MS/MS method to quantify the remaining histamine. The decrease in histamine concentration over time is proportional to the DAO activity in the sample.
Data Presentation
The use of this compound as an internal standard allows for robust and reproducible quantification. Below are examples of how quantitative data from these assays can be presented.
Table 1: LC-MS/MS Parameters for Histamine and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine | 112 | 95 | 15 |
| This compound (IS) | 115 | 98 | 15 |
| N-tele-Methylhistamine | 126 | 109 | 18 |
Note: Specific m/z values and collision energies may need to be optimized for the specific instrument used.
Table 2: Performance Characteristics of an LC-MS/MS Assay for Histamine Quantification
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L (plasma) | [9] |
| Accuracy (Error %) | ± 3.4% | [1] |
| Precision (CV %) | < 10% | [1] |
| Recovery | 93.6% - 102.8% | [9] |
Table 3: Example Data for HNMT Inhibition Assay
| Inhibitor Concentration (µM) | % HNMT Activity |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 5 |
This data can be used to calculate an IC50 value for the test compound.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based enzyme activity assays for HNMT and DAO provides a highly specific, sensitive, and accurate method for quantifying enzyme activity.[1][9] These protocols offer a robust framework for researchers in academia and the pharmaceutical industry to investigate the role of histamine metabolism in health and disease and to screen for potential modulators of these key enzymes.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jasem.com.tr [jasem.com.tr]
- 3. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2021160696A1 - In-vitro diagnosis of histamine intolerance syndrome - Google Patents [patents.google.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. rsc.org [rsc.org]
- 9. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Histamine in Food Samples by Isotope Dilution LC-MS/MS using a Stable Isotope Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histamine (B1213489) is a biogenic amine that can accumulate in various food products through the enzymatic decarboxylation of histidine by microorganisms.[1] High concentrations of histamine in consumed food can lead to adverse health effects, often mimicking allergic reactions, a condition known as histamine intolerance or scombroid poisoning.[1] Consequently, the accurate quantification of histamine in food is crucial for ensuring food safety and quality. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, sensitive, and accurate method for the quantification of histamine in complex food matrices. This application note provides a detailed protocol for the determination of histamine in various food samples using an isotope dilution LC-MS/MS method with a stable isotope-labeled internal standard, such as Histamine-¹⁵N₃ or Histamine-d₄.
Principle
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Histamine-¹⁵N₃ or a similar stable isotope-labeled standard) to the sample at the beginning of the analytical procedure. The labeled internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.
Experimental Workflow
The overall experimental workflow for the quantification of histamine in food samples is depicted in the following diagram.
Caption: Experimental workflow for histamine quantification.
Detailed Protocols
Materials and Reagents
-
Histamine dihydrochloride (B599025) (analytical standard)
-
Histamine-¹⁵N₃ or Histamine-d₄ dihydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Ultrapure water
-
Food samples (fish, cheese, wine, etc.)
Standard and Internal Standard Preparation
-
Histamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 16.7 mg of histamine dihydrochloride in 10 mL of 0.1 M HCl.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the equivalent molar amount of Histamine-¹⁵N₃ or Histamine-d₄ dihydrochloride in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the histamine stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Spike each working standard with a fixed concentration of the internal standard.
Sample Preparation
For Solid Food Samples (e.g., Fish, Cheese):
-
Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 10-20 mL of an extraction solution (e.g., 5% TCA or 0.4 M PCA).
-
Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
For Liquid Food Samples (e.g., Wine):
-
Pipette 1-5 mL of the liquid sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
For some matrices, a protein precipitation step may be necessary. Add an equal volume of cold acetonitrile, vortex, and centrifuge.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization may be required for different instruments and food matrices.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., for polar compounds) or a C18 column. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good separation of histamine from matrix components. A typical gradient might start with high organic phase and ramp to aqueous. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Histamine: Precursor ion (m/z) 112.1 → Product ion (m/z) 95.1Histamine-d₄: Precursor ion (m/z) 116.1 → Product ion (m/z) 99.1[2] |
| Note: MRM transitions for Histamine-¹⁵N₃ should be empirically determined but would be approximately m/z 115.1 → 97.1. |
Data Presentation
The following tables summarize typical histamine levels found in various food products, as determined by LC-MS/MS methods.
Table 1: Histamine Content in Fish and Fishery Products
| Sample Type | Histamine Concentration (mg/kg) | Reference |
| Canned Tuna | 6 - 420 | [3] |
| Canned Mackerel | 5 - 121 | [3] |
| Canned Sardines | >50 in some products | [2] |
| Fish Sauce | 11.50 - 1000 ng/mL (in diluted sample) |
Table 2: Histamine Content in Fermented Foods and Beverages
| Sample Type | Histamine Concentration (mg/kg or mg/L) | Reference |
| Red Wine | 3.3 - 4.6 mg/L | [4] |
| White Wine | < 5 ng/mL (LOD) | [4] |
| Fermented Sausages | 17.45 - 22.97 mg/kg | [5] |
| Cheese (Parmesan) | High concentrations reported | |
| Fermented Cabbage | High concentrations reported |
Histamine Signaling Pathway
Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁R, H₂R, H₃R, and H₄R. The activation of these receptors triggers various intracellular signaling cascades. A simplified overview of the H₁R and H₂R signaling pathways is presented below.
Caption: Simplified histamine receptor signaling pathways.
Conclusion
The isotope dilution LC-MS/MS method described provides a robust and reliable approach for the accurate quantification of histamine in a variety of food matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural losses, ensuring high-quality data essential for food safety monitoring and research. The provided protocol serves as a comprehensive guide for researchers, scientists, and professionals in the food industry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of histamine in different compositions of commercially canned fish in Indonesia by modified QuEChERS and LC-MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. Graphviz [graphviz.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Histamine-15N3 Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Histamine-15N3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions (MRM transitions) for Histamine (B1213489) and this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for the selective and sensitive detection of your analyte and internal standard. Based on common fragmentation patterns, the following transitions are recommended:
-
Histamine (Analyte): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 112. The most common fragmentation pathway is the neutral loss of ammonia (B1221849) (NH3), resulting in a major product ion at m/z 95.[1][2]
-
This compound (Internal Standard): With three 15N atoms, the protonated molecule [M+H]⁺ has an m/z of 115. The corresponding loss of 15NH3 results in a predicted major product ion at m/z 97.
A secondary product ion for histamine is often observed at m/z 68.[2] For this compound, the corresponding secondary product ion would be predicted to be at m/z 71.
Q2: I am observing a low signal for my this compound internal standard. What are the possible causes and solutions?
A2: Low signal intensity can stem from several factors throughout the analytical process. Consider the following troubleshooting steps:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss. Ensure your chosen protocol (e.g., protein precipitation, solid-phase extraction) is optimized for your sample matrix. For plasma samples, a simple protein precipitation with acetonitrile (B52724) is often effective.[3]
-
Chromatography: Poor peak shape (e.g., broad or tailing peaks) can reduce signal-to-noise.[4] This can be caused by column degradation, an inappropriate mobile phase, or overloading the column. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of the polar histamine molecule.[3]
-
Mass Spectrometer Source Conditions: The ion source parameters may not be optimal for histamine ionization. Perform a tuning and optimization of the source parameters (e.g., capillary voltage, gas flows, and temperatures) by infusing a standard solution of this compound.
-
Collision Energy: The collision energy used for fragmentation might be too high or too low. Optimize the collision energy for the specific MRM transition of this compound to maximize the product ion signal.
Q3: How can I mitigate matrix effects in my histamine analysis?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS.[5] Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Employing a robust sample preparation method like solid-phase extraction (SPE) can significantly reduce interfering matrix components.[6]
-
Chromatographic Separation: Optimize your LC method to separate histamine from the bulk of the matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve separation.
-
Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.
Q4: Should I use derivatization for histamine analysis?
A4: Derivatization can be a useful strategy, particularly for improving chromatographic retention on traditional reversed-phase columns and enhancing ionization efficiency.[6] Common derivatizing agents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). However, derivatization adds an extra step to the sample preparation workflow and can introduce variability. Many modern methods utilizing HILIC chromatography achieve excellent results without the need for derivatization.[3] The decision to use derivatization will depend on your specific instrumentation, sample matrix, and sensitivity requirements.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with end-capping. |
Problem 2: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the LC or MS System | Check all fittings and connections for leaks. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction or Leaks | Check the pump pressure for fluctuations and inspect for any leaks in the fluid path. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance characteristics for histamine analysis.
Table 1: Mass Spectrometry Parameters for Histamine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Histamine | 112 | 95[1][2] | 68[2] |
| This compound | 115 | 97 (Predicted) | 71 (Predicted) |
Table 2: Example LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 500 µg/L | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L | [3] |
| Intra- and Inter-day Precision | <15% | [3] |
| Accuracy | 85-115% | [3] |
| Recovery | 93.6% to 102.8% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This protocol describes a simple and effective method for extracting histamine from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Histamine Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for histamine detection.
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As specified in Table 1.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximal signal intensity.
Visualizations
Caption: A typical experimental workflow for histamine quantification.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of the High Sensitivity and Selectivity Method for the Determination of Histamine in Fish and Fish Sauce from Vietnam by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Histamine-15N3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Histamine-15N3. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the common causes of poor or no signal for this compound?
Poor or absent signal for your internal standard can compromise the entire assay. Here are the primary areas to investigate:
-
Internal Standard Integrity: Verify the concentration, purity, and storage conditions of your this compound stock solution. Histamine (B1213489) solutions can be sensitive to light and temperature.[1]
-
Sample Preparation: Inefficient extraction or analyte loss during sample cleanup can lead to low signal intensity.
-
Chromatographic Conditions: Suboptimal liquid chromatography (LC) settings can result in poor peak shape or retention, impacting signal detection. Histamine is a polar molecule, and reversed-phase chromatography can be challenging without ion-pairing reagents, which are often incompatible with mass spectrometry.[2]
-
Mass Spectrometry Parameters: Incorrect mass transition settings, inadequate ionization, or ion suppression can significantly reduce signal intensity.[3]
-
System Contamination: Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[3]
Troubleshooting Guide 1: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity for your this compound internal standard.
Step 1: Verify Internal Standard Solution
-
Question: Could my this compound solution have degraded or been prepared incorrectly?
-
Action: Prepare a fresh dilution of your this compound stock solution in a clean solvent and inject it directly into the mass spectrometer (bypassing the LC column). This will confirm the integrity of the standard and the basic functionality of the mass spectrometer.
-
Storage Considerations: Histamine solutions are susceptible to degradation when exposed to light at room temperature.[1] For optimal stability, store solutions in the dark at 4°C for short-term use (up to 8 weeks) or at -20°C for long-term storage (stable for 12 months).[1]
Step 2: Evaluate Sample Preparation
-
Question: Am I losing my internal standard during the sample preparation process?
-
Action: Spike a clean matrix (e.g., saline or artificial cerebrospinal fluid) with a known concentration of this compound and process it alongside your study samples. Compare the signal intensity to a direct injection of the same concentration. A significant drop in signal suggests a problem with your extraction or cleanup procedure.
-
Protocol: See the detailed "Sample Preparation Protocol for Plasma" below.
Step 3: Optimize Chromatographic Conditions
-
Question: Is my chromatography suitable for histamine analysis?
-
Action: Due to histamine's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[2][4] HILIC columns provide better retention for polar analytes without the need for strong ion-pair reagents that can cause signal suppression.[2]
-
Parameter Optimization: See the "LC Parameter Optimization Table" for recommended starting conditions.
Step 4: Optimize Mass Spectrometry Parameters
-
Question: Are my mass spectrometer settings optimized for this compound?
-
Action: Ensure you are using the correct precursor and product ion m/z values for this compound. Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters like collision energy and cone voltage.
-
Parameter Table: Refer to the "Mass Spectrometry Parameter Optimization Table" for typical values.
Step 5: Check for System Contamination
-
Question: Could system contamination be suppressing my signal?
-
Action: High background noise or a gradual decrease in signal over a series of injections can indicate contamination. Clean the ion source and run system suitability tests to ensure optimal performance.[3]
Troubleshooting Workflow
Experimental Protocols & Data Tables
Sample Preparation Protocol for Plasma
This protocol is a general guideline for protein precipitation, a common method for extracting histamine from plasma.[4]
-
Sample Aliquoting: Transfer 100 µL of plasma to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
LC Parameter Optimization Table
| Parameter | Recommended Setting | Rationale |
| Column | HILIC (e.g., CORTECS UPLC HILIC) | Provides better retention for polar analytes like histamine.[5] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 3 | Provides good peak shape and sensitivity.[5] |
| Mobile Phase B | Acetonitrile | Used for gradient elution on a HILIC column.[5] |
| Flow Rate | 0.5 mL/min | A typical flow rate for UPLC systems.[5] |
| Gradient | 90% to 30% B over 2.5 minutes | A starting point for optimizing separation.[5] |
| Column Temp. | 45 °C | Can improve peak shape and reduce viscosity.[5] |
| Injection Vol. | 2-10 µL | Dependent on sample concentration and system sensitivity. |
Mass Spectrometry Parameter Optimization Table
These are typical starting parameters for histamine analysis in positive ion mode. Optimization is crucial for your specific instrument.
| Parameter | Histamine | This compound | Rationale |
| Precursor Ion (m/z) | 112 | 115 | [M+H]+ for histamine and its 15N3 isotopologue. |
| Product Ion (m/z) | 95 | 98 | A common and stable fragment ion. |
| Ionization Mode | ESI+ | ESI+ | Histamine readily forms positive ions. |
| Collision Energy | Instrument Dependent | Instrument Dependent | Requires optimization for your specific mass spectrometer. |
| Cone Voltage | Instrument Dependent | Instrument Dependent | Requires optimization for your specific mass spectrometer. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Technical Support Center: A Guide to Using Histamine-¹⁵N₃ as an Internal Standard
Welcome to the technical support center for the use of Histamine-¹⁵N₃ as an internal standard in mass spectrometry-based bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the accurate and reliable quantification of histamine (B1213489) in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Histamine-¹⁵N₃ as an internal standard.
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like Histamine-¹⁵N₃ instead of a structural analog?
A1: Stable isotope-labeled internal standards such as Histamine-¹⁵N₃ are considered the gold standard for quantitative mass spectrometry.[1][2] Because their physicochemical properties are nearly identical to the native analyte (histamine), they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1] This allows for more accurate and precise correction of variability that can occur during sample preparation and analysis.[2] Structural analogs, while sometimes more accessible, may have different extraction recoveries and ionization efficiencies, leading to less reliable quantification.[1]
Q2: What are the advantages of using a ¹⁵N-labeled internal standard over a deuterated (²H) one?
A2: While both are stable isotope-labeled standards, ¹⁵N-labeled compounds like Histamine-¹⁵N₃ offer distinct advantages over deuterated standards. Deuterated standards can sometimes exhibit a "chromatographic isotope effect," leading to a slight shift in retention time compared to the unlabeled analyte. This can result in differential matrix effects, where the analyte and internal standard are not exposed to the same degree of ion suppression or enhancement, compromising accuracy. ¹⁵N-labeled standards are less prone to this chromatographic shift and are also not susceptible to the potential for isotopic exchange (loss of the heavy isotope) that can sometimes occur with deuterated compounds, particularly under certain pH or temperature conditions.
Q3: What level of isotopic purity is acceptable for Histamine-¹⁵N₃?
A3: High isotopic purity is crucial for an effective internal standard to minimize the contribution of the unlabeled analyte's signal to the internal standard's signal and vice-versa (cross-contribution).[3] Ideally, the isotopic purity of Histamine-¹⁵N₃ should be ≥98%. The presence of a significant amount of unlabeled histamine in your internal standard can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the native histamine concentration in your samples.
Q4: How should I properly store my Histamine-¹⁵N₃ stock and working solutions?
A4: Proper storage is critical to maintain the integrity and concentration of your Histamine-¹⁵N₃ solutions. Histamine solutions can be susceptible to degradation, particularly when exposed to light and room temperature.[4] It is recommended to store stock solutions at -20°C or -80°C in the dark.[5][6] Working solutions should be prepared fresh daily if possible. If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light.[4] Avoid repeated freeze-thaw cycles of the stock solution.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in Internal Standard Response
Question: I am observing significant variability in the peak area of my Histamine-¹⁵N₃ internal standard across my sample batch. What are the potential causes and how can I troubleshoot this?
Answer: High variability in the internal standard response can compromise the accuracy and precision of your results. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete sample vortexing can all lead to variability.
-
Solution: Ensure your pipettes are calibrated and use a consistent technique for adding the internal standard to all samples. Optimize your extraction procedure to ensure consistent and high recovery for both histamine and Histamine-¹⁵N₃. Ensure thorough vortexing after each addition step.
-
-
Matrix Effects: Even with a stable isotope-labeled internal standard, significant variations in the sample matrix between wells can lead to differential ion suppression or enhancement.[8]
-
Solution: Evaluate the matrix effect by comparing the internal standard response in a neat solution versus in extracted blank matrix from multiple sources. If significant matrix effects are observed, consider further sample cleanup or dilution.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal instability.
-
Solution: Monitor the instrument's performance with system suitability tests before and during the analytical run. Check for any drift in sensitivity or mass calibration.
-
Issue 2: Inaccurate Quantification and Poor Precision
Question: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision. What could be the problem?
Answer: Inaccurate and imprecise results, even when using a stable isotope-labeled internal standard, can point to several underlying issues:
-
Isotopic Cross-Contribution: A significant contribution of the native histamine signal to the Histamine-¹⁵N₃ signal (or vice versa) can lead to inaccurate quantification, especially at the lower and upper limits of quantification.[3] This can be due to the natural isotopic abundance of elements in histamine or impurities in the internal standard.
-
Solution: Assess the cross-contribution by analyzing a blank sample spiked only with the internal standard and a sample with the highest concentration of histamine without the internal standard. If significant crossover is observed, a mathematical correction may be necessary, or a different precursor/product ion pair for the internal standard could be monitored.[9]
-
-
Poor Stability: Degradation of either the native histamine or the Histamine-¹⁵N₃ in the biological matrix or during sample processing can lead to inaccurate results.
-
Solution: Perform stability experiments to assess the stability of histamine and Histamine-¹⁵N₃ under all relevant conditions (bench-top, freeze-thaw, and long-term storage).[10] The results of these experiments will dictate the appropriate sample handling and storage procedures.
-
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering matrix components can affect the accuracy of peak integration.
-
Solution: Optimize your chromatographic method to ensure sharp, symmetrical peaks for both histamine and Histamine-¹⁵N₃. Ensure that they are well-resolved from any significant matrix interferences.
-
Data Presentation
The following tables provide a summary of key performance parameters to consider when using Histamine-¹⁵N₃ as an internal standard.
Table 1: Comparison of Internal Standard Strategies for Histamine Quantification
| Feature | Histamine-¹⁵N₃ (SIL) | Deuterated Histamine (SIL) | Structural Analog |
| Chromatographic Co-elution | Excellent | Good to Excellent (potential for slight retention time shift) | Variable (often does not co-elute) |
| Correction for Matrix Effects | Excellent | Good to Excellent | Poor to Fair |
| Risk of Isotopic Exchange | Negligible | Low (can occur under certain conditions) | Not Applicable |
| Potential for Cross-Contribution | Low (dependent on isotopic purity) | Low to Moderate | Not Applicable |
| Relative Cost | High | Moderate to High | Low |
Table 2: Impact of Isotopic Purity on Cross-Contribution
| Isotopic Purity of Histamine-¹⁵N₃ | Theoretical Cross-Contribution to Analyte Signal (%) |
| 99.9% | < 0.1% |
| 99% | ~ 1% |
| 98% | ~ 2% |
| 95% | ~ 5% |
Note: Actual cross-contribution should be experimentally determined.
Table 3: Stability of Histamine Solutions Under Various Storage Conditions
| Storage Condition | Duration | Remaining Histamine (%) | Reference |
| Room Temperature (Exposed to Light) | 7 days | 20 - 37% | [4] |
| Room Temperature (Protected from Light) | 7 days | 83 - 94% | [4] |
| Refrigerated (4°C, Dark) | 8 weeks | ~97% | [4] |
| Frozen (-20°C, Dark) | 12 months | Stable | [4] |
Experimental Protocols
This section provides a general protocol for the quantification of histamine in human plasma using Histamine-¹⁵N₃ as an internal standard with LC-MS/MS. This protocol should be optimized and validated for your specific application and instrumentation.
Protocol: Quantification of Histamine in Human Plasma by LC-MS/MS
-
Preparation of Standards and Solutions
-
Prepare a stock solution of histamine and Histamine-¹⁵N₃ in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of calibration standards by spiking known concentrations of histamine into a blank biological matrix (e.g., charcoal-stripped plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of Histamine-¹⁵N₃ in the sample preparation solvent.
-
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 300 µL of the working Histamine-¹⁵N₃ solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar histamine molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute histamine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Histamine: e.g., m/z 112 -> 95
-
Histamine-¹⁵N₃: e.g., m/z 115 -> 98
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analytes.
-
-
-
Data Analysis
-
Integrate the peak areas for both histamine and Histamine-¹⁵N₃.
-
Calculate the peak area ratio (histamine peak area / Histamine-¹⁵N₃ peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of histamine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for histamine quantification using Histamine-¹⁵N₃.
Histamine Signaling Pathway
This diagram illustrates the signaling pathways activated by histamine through its H1 and H2 receptors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term stability study of histamine in sterile bronchoprovocation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing matrix effects in Histamine-15N3-based quantification
Welcome to the technical support center for Histamine-15N3-based quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in the context of LC-MS/MS quantification of histamine (B1213489)?
A1: The matrix effect is the alteration of ionization efficiency for histamine due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantification.[4][5] The primary cause is competition between the analyte (histamine) and matrix components for ionization in the mass spectrometer's ion source.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[4][6] Because this compound is chemically identical to the native histamine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[6] By measuring the ratio of the native histamine to the known concentration of the spiked this compound, accurate quantification can be achieved despite variations in ionization efficiency.[2] This stable isotope dilution assay (SIDA) approach corrects for variability during both sample preparation and injection.[6][7]
Q3: My histamine signal is lower than expected or inconsistent across samples. Could this be a matrix effect?
A3: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression due to matrix effects.[1] Components in your biological sample, such as phospholipids (B1166683), salts, and metabolites, can co-elute with histamine and interfere with its ionization.[8] This can lead to poor reproducibility and inaccurate quantification. It is crucial to evaluate for matrix effects during method development.[1]
Q4: How can I determine if my assay is experiencing matrix effects?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8] A constant flow of histamine solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of histamine indicate at which retention times matrix components are causing interference.[9]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent.[2][8][9] The resulting ratio provides a quantitative measure of the matrix effect.
Troubleshooting Guide
Below are common problems encountered during this compound-based quantification, along with potential causes and solutions.
Problem 1: Poor Reproducibility and Accuracy
-
Potential Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][8]
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.[2][10]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and solvent polarity to selectively extract histamine.[8]
-
Protein Precipitation (PPT): A simpler but generally less clean method. If used, ensure optimal precipitation conditions.[5]
-
-
Improve Chromatographic Separation: Modify your LC method to separate histamine from co-eluting matrix components.[1][4] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[2]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1][4][9]
-
Problem 2: Low Signal Intensity (Ion Suppression)
-
Potential Cause: Co-elution of highly abundant matrix components, such as phospholipids from plasma samples.
-
Troubleshooting Steps:
-
Implement Phospholipid Removal: Utilize specialized sample preparation products or techniques designed to deplete phospholipids, such as HybridSPE®.
-
Derivatization: Chemically modifying histamine through derivatization can alter its chromatographic retention, moving it away from interfering peaks and potentially improving ionization efficiency.[10][11]
-
Adjust Mass Spectrometer Conditions: Optimization of parameters like spray voltage and gas flows can sometimes help mitigate suppression, though this is often less effective than addressing the root cause through sample prep or chromatography.[9]
-
Problem 3: Inconsistent Internal Standard (this compound) Response
-
Potential Cause: The internal standard is not being added consistently or is degrading. While this compound compensates for matrix effects, its own signal should be relatively stable across all samples and standards.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure precise and consistent addition of the this compound spiking solution to every sample and calibrator early in the sample preparation process.
-
Assess IS Stability: Check the stability of the internal standard in the stock solution and in the processed samples.
-
Review Extraction Recovery: While the IS corrects for losses, extremely low or variable recovery can indicate a fundamental issue with the sample preparation method that needs to be addressed.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (histamine) and this compound into the final analysis solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analytical standard and this compound into the extracted matrix.
-
Set C (Pre-Spike Matrix): Spike the analytical standard and this compound into the blank matrix before the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Interpret Results: An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The variability of the MF across different matrix lots is a measure of the relative matrix effect.
Data Presentation: Matrix Effect & Recovery Assessment
| Lot ID | Peak Area (Neat Solution - A) | Peak Area (Post-Spike - B) | Peak Area (Pre-Spike - C) | Matrix Factor (B/A) | Recovery % (C/B) |
| Lot 1 | 150,000 | 120,000 | 108,000 | 0.80 | 90% |
| Lot 2 | 150,000 | 115,500 | 105,105 | 0.77 | 91% |
| Lot 3 | 150,000 | 123,000 | 113,160 | 0.82 | 92% |
| Lot 4 | 150,000 | 108,000 | 96,120 | 0.72 | 89% |
| Lot 5 | 150,000 | 127,500 | 116,025 | 0.85 | 91% |
| Lot 6 | 150,000 | 112,500 | 102,375 | 0.75 | 91% |
| Average | 150,000 | 117,750 | 106,798 | 0.79 | 90.7% |
| %RSD | N/A | 6.1% | 6.4% | 6.1% | 1.1% |
This table demonstrates a case of ion suppression (average MF = 0.79) with good recovery.
Visualizations
Caption: General workflow for this compound quantification.
References
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Histamine and Histamine-15N3 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chromatographic separation of histamine (B1213489) and its stable isotope-labeled internal standard, Histamine-15N3. This guide is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for histamine analysis by HPLC?
A1: Histamine lacks a strong chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors.[1] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a fluorescent or UV-absorbing group, significantly enhancing detection sensitivity.[1][2] For gas chromatography (GC), derivatization is necessary to increase the volatility of histamine.[1]
Q2: What are the most common chromatographic methods for histamine analysis?
A2: High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or mass spectrometry (MS) detection is widely used.[3][4][5][6] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution.[4][7] Gas Chromatography (GC) and Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS) are also employed.[1][6]
Q3: Why should I use an isotopically labeled internal standard like this compound?
A3: Isotopically labeled internal standards, such as this compound or d4-histamine, are the gold standard for quantitative mass spectrometry-based assays.[7] They exhibit nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the MS source. This corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Q4: Can I expect complete co-elution of histamine and this compound?
A4: In most reversed-phase and HILIC separations, histamine and this compound will co-elute or have very minimal separation. However, a slight isotopic effect can sometimes lead to a small shift in retention time, which is generally acceptable as long as the peaks are integrated consistently.
Q5: What are the key parameters to optimize for good chromatographic separation?
A5: The most critical parameters to optimize include the mobile phase pH, the type and concentration of the buffer and organic modifier, the stationary phase (column chemistry), and the ion-pair reagent concentration if used.[3]
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | - Adjust mobile phase pH to ensure histamine is in a consistent protonation state.- Add a competitor amine (e.g., triethylamine) to the mobile phase in low concentrations.- Use a column with end-capping or a different stationary phase. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation.[8] | - Flush the column with a strong solvent.- Replace the guard column or the analytical column.[9] | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column overload. | - Dilute the sample. | |
| Broad Peaks | High dead volume in the system. | - Check and tighten all fittings.- Use shorter tubing with a smaller internal diameter where possible. |
| Column contamination or aging. | - Clean or replace the column. | |
| Inappropriate mobile phase composition. | - Re-optimize the mobile phase, particularly the organic modifier content. |
Retention Time Variability
| Symptom | Potential Cause | Suggested Solution |
| Gradual Retention Time Drift | Inadequate column equilibration.[9] | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily.- Use a mobile phase degasser to prevent bubble formation.[10] | |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Sudden Retention Time Shifts | Air bubbles in the pump or detector. | - Purge the pump and ensure proper mobile phase degassing.[10] |
| Leak in the system. | - Inspect all fittings for leaks. | |
| Change in mobile phase. | - Verify the correct mobile phase is being used and was prepared correctly. |
Low Sensitivity or No Peak
| Symptom | Potential Cause | Suggested Solution |
| Low Signal Intensity | Inefficient derivatization. | - Optimize derivatization conditions (pH, reaction time, temperature, reagent concentration).[3] |
| Suboptimal detector settings. | - For FLD, optimize excitation and emission wavelengths.- For MS, optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions.[7] | |
| Matrix suppression (in MS). | - Improve sample cleanup using techniques like Solid Phase Extraction (SPE).[11]- Dilute the sample. | |
| No Peak Detected | Incorrect mobile phase pH. | - Ensure the mobile phase pH is appropriate for the retention of histamine on the selected column. |
| Sample degradation. | - Prepare fresh samples and standards. Store them appropriately (e.g., at 4°C and protected from light). | |
| Instrument malfunction. | - Check for leaks, clogs, or detector issues. |
Experimental Protocols
General Protocol for Histamine Analysis by HPLC-FLD with OPA Derivatization
This protocol provides a general starting point. Optimization will be required for specific matrices and instrumentation.
1. Reagents and Materials:
-
Histamine dihydrochloride (B599025) standard
-
This compound internal standard
-
o-Phthalaldehyde (OPA)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium phosphate (B84403) monobasic and dibasic
-
Boric acid
-
Sodium sulfite
-
Trichloroacetic acid (TCA) for sample extraction
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of histamine and this compound in 0.1 N HCl.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions in the mobile phase or an appropriate buffer.
-
Sample Extraction: Homogenize tissue or fluid samples with a TCA solution (e.g., 5-10% TCA). Centrifuge to precipitate proteins and collect the supernatant.[4][5] A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.[11]
-
Internal Standard Spiking: Spike all samples and standards with a consistent concentration of this compound.
3. Derivatization Procedure:
-
OPA Reagent: Prepare the OPA working solution. A common preparation involves dissolving OPA in methanol, then mixing with a borate (B1201080) buffer (pH ~10.4) and sodium sulfite.[3]
-
Reaction: Mix a small volume of the OPA reagent with the sample or standard (e.g., a 1:10 ratio of reagent to sample). Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection.[3]
4. HPLC-FLD Conditions:
| Parameter | Example Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 3.0 mm, 3.5 µm)[3] |
| Mobile Phase A | 100 mM Sodium Phosphate, pH 6.0[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Gradient | Isocratic (e.g., 80% A, 20% B) or a shallow gradient[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 5 - 20 µL |
| FLD Wavelengths | Excitation: ~340-345 nm, Emission: ~445-455 nm[5] |
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Histamine Analysis
| Method | Column | Mobile Phase | Detection | Linear Range | LOD/LOQ | Reference |
| HPLC-ECD | Agilent Eclipse Plus C18 (3.0 x 150 mm, 3.5 µm) | 100 mM monosodium phosphate (pH 6.0), 500 mg/L OSA, 20% methanol | Electrochemical (ECD) | 2-50 nM | LOD: 0.4 nM | [3] |
| HPLC-FLD | Waters 2475 – C18 (150 mm × 2.1 mm, 3 µm) | Acetonitrile: deionized water (63:37, v/v) | Fluorescence (ex: 267 nm/ em: 314 nm) | 0.16 – 5.00 µg/mL | - | [1] |
| UHPLC-FLD | Not specified | Not specified | Fluorescence | 10 - 60 µg/mL | LOD: 2.7 µg/g, LOQ: 8.3 µg/g | [4] |
| HPLC-FLD | Not specified | Methanol–phosphate buffer at pH 3.5 (gradient) | Fluorescence (ex: 345 nm, em: 445 nm) | 0.5 - 25 ug/ml | - | [5] |
| UHPLC-MS/MS | UPLC HILIC column | Acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and formic acid (gradient) | MS/MS | 0.2-500 µg/L | LOQ: 0.2 µg/L | [7] |
Visualizations
References
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 6. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Histamine-15N3 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting for Histamine-15N3 to ensure experimental accuracy and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to prevent exposure to moisture.
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions in a solvent appropriate for your analytical method, such as methanol (B129727) or a buffered aqueous solution. For long-term storage, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or below, protected from light. Studies have shown that histamine (B1213489) solutions stored in the dark at -20°C are stable for up to 12 months[1].
Q3: What are the primary factors that can cause degradation of this compound?
A: The primary factors contributing to the degradation of histamine, and by extension this compound, are exposure to light, elevated temperatures, and inappropriate pH conditions. Exposure to fluorescent light at room temperature can lead to significant degradation, with studies showing as little as 20-37% of the initial concentration remaining after 7 days[1]. Enzymatic degradation by diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT) is a major pathway in biological systems.
Q4: Can I autoclave solutions containing this compound?
A: While some studies suggest that histamine solutions can be sterilized by autoclaving with minimal degradation, it is generally not recommended for a labeled internal standard where precise concentration is critical. The high temperatures could potentially lead to some level of degradation or interaction with other components in the solution. If sterilization is necessary, sterile filtration is a safer alternative.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, particularly in isotope dilution mass spectrometry applications.
Issue 1: Low or No Signal Intensity of the this compound Internal Standard
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that the solid compound and its solutions were stored at the recommended temperature and protected from light. Review the manufacturer's storage guidelines. |
| Degradation | Prepare a fresh stock solution from the solid material. Analyze the new solution to see if the signal improves. If so, discard the old stock solution. |
| Instrumental Issues | Check the mass spectrometer settings to ensure they are optimized for the m/z of this compound. Confirm the stability of the ionization spray and check for any clogs in the system. |
| Incorrect Dilution | Recalculate and re-prepare the working solutions from the stock solution to ensure the correct concentration is being used. |
Issue 2: Poor Recovery of the this compound Internal Standard
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction | Optimize the sample extraction procedure. Experiment with different extraction solvents or solvent mixtures and adjust the pH to match the physicochemical properties of histamine. For solid-phase extraction (SPE), ensure the sorbent type and elution solvents are appropriate. |
| Adsorption to Surfaces | Histamine can adhere to glass surfaces. Use polypropylene (B1209903) or other low-binding labware for sample preparation and storage. |
| Matrix Effects | The sample matrix can suppress the ionization of the internal standard. Dilute the sample or use a more effective sample clean-up method to reduce matrix effects. |
Issue 3: Inaccurate Quantification and Isotopic Interference
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity | The this compound standard may contain a small amount of the unlabeled histamine. Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. If present, a mathematical correction may be necessary, or a new, higher-purity standard should be used.[1] |
| Cross-Contribution | Naturally occurring isotopes of the unlabeled histamine (e.g., M+2) can contribute to the signal of the this compound standard, especially if the mass difference is small. To mitigate this, select an internal standard with a larger mass difference if possible or monitor a less abundant but non-interfering isotope of the internal standard.[1] |
| Cross-Talk in MS | In tandem mass spectrometry, fragment ions from one transition may be detected in another if the scan time is too short and the collision cell is not cleared effectively. This can be addressed by optimizing the MS/MS parameters, such as increasing the dwell time or adjusting the collision energy.[2][3] |
Quantitative Data Summary
The stability of histamine solutions is critical for accurate experimental results. The following tables summarize the stability of histamine under various storage conditions. These data, while not specific to this compound, provide a strong indication of its expected stability due to the similar chemical properties of isotopically labeled compounds.
Table 1: Stability of Histamine Solutions at Different Temperatures (Protected from Light)
| Temperature | Concentration | Duration | Remaining Concentration (%) | Reference |
| Room Temperature (20°C) | 0.125 - 16 mg/mL | 7 days | 83 - 94% | [1] |
| Refrigerated (4°C) | 0.125 - 16 mg/mL | 8 weeks | 97% | [1] |
| Frozen (-20°C) | 0.125 - 16 mg/mL | 12 months | Stable | [1] |
Table 2: Effect of Light Exposure on Histamine Solution Stability at Room Temperature (20°C)
| Light Condition | Concentration | Duration | Remaining Concentration (%) | Reference |
| Exposed to Fluorescent Light | 0.125 - 16 mg/mL | 7 days | 20 - 37% | [1] |
| Protected from Light | 0.125 - 16 mg/mL | 7 days | 83 - 94% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Materials:
-
This compound solid
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Polypropylene microcentrifuge tubes
-
-
Procedure for 1 mg/mL Stock Solution:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount (e.g., 10 mg) of the solid into a clean weighing boat.
-
Transfer the weighed solid to a volumetric flask of appropriate size (e.g., 10 mL).
-
Dissolve the solid in a small amount of methanol and then fill the flask to the mark with methanol.
-
Cap the flask and invert it several times to ensure complete dissolution and mixing.
-
Aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase for LC-MS) to achieve the desired concentrations for your calibration curve.
-
Use polypropylene tubes and pipette tips to minimize adsorption.
-
Prepare fresh working solutions daily for optimal results.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Prepare a dilution of your this compound stock solution to a concentration within the linear range of the detector.
-
Inject the diluted solution into the HPLC system.
-
Analyze the resulting chromatogram for a single, sharp peak at the expected retention time for histamine.
-
The presence of additional peaks may indicate degradation or impurities.
-
The peak area can be used to monitor the concentration of the stock solution over time to assess its stability.
-
Visualizations
Caption: Major enzymatic degradation pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inaccurate results with this compound.
References
Technical Support Center: Accurate Histamine-¹⁵N₃ Measurement
Welcome to the technical support center for the accurate measurement of Histamine-¹⁵N₃. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the role of Histamine-¹⁵N₃ in quantitative analysis?
A1: Histamine-¹⁵N₃ is a stable isotope-labeled internal standard used for the quantitative analysis of histamine (B1213489) in biological samples.[1] It is chemically identical to endogenous histamine but has a different mass due to the incorporation of three ¹⁵N isotopes. This mass difference allows it to be distinguished from the target analyte by a mass spectrometer. By adding a known amount of Histamine-¹⁵N₃ to a sample, it can be used to correct for sample loss during preparation and for variations in instrument response, leading to more accurate and precise quantification of the native histamine.
Q2: Why is derivatization sometimes recommended for histamine analysis?
A2: Derivatization is often employed in histamine analysis for several reasons. It can improve the chromatographic properties of histamine, which is a small, polar molecule, by increasing its retention on reverse-phase liquid chromatography (LC) columns.[2] Additionally, derivatization can enhance the ionization efficiency of histamine in the mass spectrometer, leading to improved sensitivity.[2] Common derivatizing agents include phenylisothiocyanate (PITC) and diisopropyl phosphite (B83602) (DIPP).[2][3]
Q3: What are matrix effects and how can they impact my results?
A3: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting substances from the sample matrix.[4] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4] Biological samples like plasma, urine, and tissue homogenates contain complex matrices that can significantly interfere with histamine measurement.[5][6] Strategies to mitigate matrix effects include efficient sample preparation (e.g., solid-phase extraction), chromatographic separation, and the use of a stable isotope-labeled internal standard like Histamine-¹⁵N₃.[2]
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity
Problem: The signal intensity for Histamine and/or Histamine-¹⁵N₃ is low, or the limit of quantification (LOQ) is not being met.
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, and temperature). Consider using a derivatization agent to improve ionization efficiency.[2] |
| Sample Loss During Preparation | Review the sample extraction and cleanup procedure. Ensure pH is optimal for extraction. Validate each step for recovery. |
| Matrix Suppression | Improve sample cleanup to remove interfering matrix components.[2] Dilute the sample if the histamine concentration is high enough. Adjust chromatography to separate histamine from interfering compounds. |
| Suboptimal Chromatography | Ensure the mobile phase composition is correct. Check the column for degradation or contamination. Verify that the retention time is stable. |
| Instrument Contamination | Clean the mass spectrometer ion source. Perform system suitability tests to ensure the instrument is performing optimally. |
High Variability in Results
Problem: There is poor precision and high variability between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Ensure the internal standard solution is accurately prepared and added consistently to all samples and calibrators. Use a calibrated pipette. |
| Variable Matrix Effects | Implement a more robust sample preparation method to minimize matrix variability between samples.[5][6] |
| Sample Instability | Histamine can be unstable in certain biological matrices.[2] Ensure samples are processed and analyzed promptly or stored at an appropriate temperature (e.g., -80°C). |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash method. |
Inaccurate Quantification
Problem: The calculated concentrations are not accurate or reproducible.
| Possible Cause | Troubleshooting Step |
| Poor Calibration Curve | Prepare fresh calibration standards. Ensure the concentration range of the calibrators brackets the expected sample concentrations. Use a linear regression model with appropriate weighting. A correlation coefficient (r²) of >0.99 is generally desirable.[7] |
| Incorrect Internal Standard Concentration | Verify the concentration of the Histamine-¹⁵N₃ stock solution. |
| Interference | Check for isobaric interferences by examining the chromatograms for co-eluting peaks at the same mass-to-charge ratio. If interference is present, improve chromatographic separation or select a different precursor/product ion transition. |
| Matrix Effect Differences | If using a calibration curve in a simple solvent, matrix effects in the actual samples can lead to bias. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[8] |
Quantitative Data Summary
The following table summarizes typical parameters for LC-MS/MS methods for histamine quantification.
| Parameter | Typical Value/Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL - 0.2 µg/L | [2][9] |
| Calibration Range | 0.2 - 500 µg/L | [9] |
| Intra- and Inter-run Precision | <15% | [9][10] |
| Accuracy | 85-115% | [9][11] |
| Recovery | 93.6% - 102.8% | [9] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a Histamine Stock Solution: Accurately weigh a known amount of histamine standard and dissolve it in a suitable solvent (e.g., 0.1 M HCl) to create a high-concentration stock solution.
-
Prepare a Histamine-¹⁵N₃ Internal Standard (IS) Stock Solution: Prepare a stock solution of Histamine-¹⁵N₃ in a similar manner.
-
Create a Working IS Solution: Dilute the IS stock solution to a concentration that will yield a robust signal in the mass spectrometer.
-
Prepare Calibration Standards: Perform serial dilutions of the histamine stock solution to create a series of calibration standards at different concentrations.
-
Spike with IS: Add a fixed volume of the working IS solution to each calibration standard and to each unknown sample.
-
Matrix Matching: For optimal accuracy, prepare the calibration standards in a blank matrix that is as similar as possible to the sample matrix (e.g., plasma from a healthy donor).[8]
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline for plasma samples and may need optimization for other matrices.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot a specific volume of the plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a precise volume of the Histamine-¹⁵N₃ working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add a volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for quantitative analysis of histamine using an internal standard.
Caption: Logical relationship in isotope dilution mass spectrometry for accurate quantification.
References
- 1. Quantitative analysis of histamine in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. akademisains.gov.my [akademisains.gov.my]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in In Vivo Histamine-15N3 Experiments
Welcome to the Technical Support Center for in vivo Histamine-15N3 experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these advanced techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during in vivo this compound experiments in a practical question-and-answer format.
Q1: I am observing a low signal-to-noise ratio in my mass spectrometry data. What are the potential causes and solutions?
A1: A low signal-to-noise (S/N) ratio can be a significant hurdle in accurately quantifying 15N3-Histamine. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Labeling Efficiency | Verify the isotopic purity of the 15N3-Histamine tracer. Incomplete labeling (less than 98-99%) can lead to a broader isotope cluster and lower signal intensity for the fully labeled molecule. Consider longer labeling durations or using a higher purity source of the 15N precursor if synthesizing in-house.[1][2] |
| Low Tracer Concentration at the Target Site | Optimize the tracer delivery method. For systemic studies, intravenous infusion may provide more stable plasma concentrations compared to a bolus injection.[3] For localized measurements, ensure the microdialysis probe is correctly placed in the target tissue. Increase the tracer dose incrementally, being mindful of potential physiological effects. |
| Matrix Effects in Mass Spectrometry | Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) can effectively remove interfering substances from complex biological matrices like plasma or brain tissue.[4] Consider derivatization of histamine (B1213489) to enhance its chromatographic retention and ionization efficiency.[4] |
| Suboptimal LC-MS/MS Parameters | Optimize the mass spectrometer settings. Ensure the correct precursor and product ion transitions are being monitored for 15N3-Histamine. Adjust collision energy and other parameters to maximize signal intensity. Use a suitable internal standard, such as d4-histamine, for accurate quantification.[5] |
Q2: My in vivo experiment is showing inconsistent or non-reproducible results. What factors should I investigate?
A2: Reproducibility is key to valid scientific findings. Several factors can contribute to variability in in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Physiological State of the Animal | Standardize animal handling procedures to minimize stress, which can influence endogenous histamine levels. Ensure consistent anesthesia protocols, as different anesthetics can have varying effects on neurotransmitter release. Control for circadian rhythms by performing experiments at the same time of day. |
| Tracer Administration Variability | For intravenous infusions, use a calibrated syringe pump to ensure a constant and accurate infusion rate. For oral gavage, ensure consistent delivery to the stomach and be aware of potential differences in absorption rates between animals.[6] |
| Microdialysis Probe Performance | Allow for a sufficient equilibration period (e.g., 40 minutes) after probe insertion to let the tissue recover from the initial trauma and for baseline histamine levels to stabilize.[7] Regularly check the in vitro recovery of the probe to ensure it is functioning correctly. Be aware that plasma extravasation during an allergic reaction can alter probe recovery.[8][9] |
| Sample Handling and Stability | Histamine can be unstable in biological samples.[4] Collect microdialysis samples into a solution containing a stabilizing agent, such as perchloric acid.[10] Store samples at -20°C or lower to prevent degradation.[11] |
Q3: I am concerned about the potential for the tracer itself to induce histamine release. How can I mitigate this?
A3: This is a valid concern, as some compounds used as tracers can cause mast cell degranulation and subsequent histamine release.
| Mitigation Strategy | Description |
| Tracer Selection and Purity | Ensure the 15N3-Histamine tracer is of high purity and free from contaminants that could be immunogenic. Certain tracer molecules, such as ferritin and dextran, have been shown to elevate serum histamine levels in some rat strains.[12][13] |
| Dose-Response Studies | Start with the lowest possible effective dose of the tracer and perform dose-response studies to identify a concentration that provides a detectable signal without causing significant physiological effects. |
| Control Experiments | Include a control group that receives a vehicle injection without the tracer to assess the baseline histamine levels and the effect of the experimental procedures themselves. |
| Choice of Animal Strain | Be aware that different animal strains can have varying sensitivities to histamine-releasing agents.[12][13] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment to measure 15N3-Histamine in a rodent model, followed by LC-MS/MS analysis.
In Vivo Microdialysis Protocol for Rodent Brain
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat) using a suitable anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Perform a surgical incision to expose the skull.
-
-
Microdialysis Probe Implantation:
-
Drill a small hole in the skull over the target brain region (e.g., hypothalamus).
-
Carefully lower the microdialysis probe to the desired coordinates.
-
Secure the probe in place with dental cement.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min) using a microsyringe pump.[10]
-
Allow for an equilibration period of at least 40 minutes post-implantation.[7]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of 0.2 M perchloric acid to stabilize the histamine.[10][14]
-
Store samples at -80°C until analysis.
-
LC-MS/MS Analysis of 15N3-Histamine
-
Sample Preparation:
-
Thaw the dialysate samples.
-
Add an internal standard (e.g., d4-histamine).
-
Perform protein precipitation by adding acetonitrile, followed by centrifugation.[5]
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column, such as a C18 or HILIC column.[5][15]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer with formic acid) and an organic component (e.g., acetonitrile).[5]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Set the multiple reaction monitoring (MRM) transitions for 15N3-Histamine and the internal standard. For example, for histamine, the transition is m/z 112→95.[5]
-
Optimize parameters such as collision energy and declustering potential to achieve maximum sensitivity.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from various in vivo histamine studies to serve as a reference for expected values.
Table 1: Basal and Stimulated Histamine Concentrations in Rat Brain
| Brain Region | Basal Histamine Concentration (nM) | Stimulated Histamine Concentration (nM) | Stimulus |
| Hypothalamus | 7.8[10] | 13.3 (170% increase)[10] | High K+ (100 mM) |
| Anterior Hypothalamus | ~4.5 (0.09 pmol/20 min)[14] | ~8.0 (175% increase)[14] | High K+ (100 mM) |
| Prefrontal Cortex | ~0.45 (9.05 fmol/10 µl)[16] | - | - |
| Hippocampus | ~0.39 (7.83 fmol/10 µl)[16] | - | - |
| Striatum | ~0.33 (6.54 fmol/10 µl)[16] | - | - |
Table 2: Histamine H1 Receptor Occupancy by Various Antihistamines in Humans (PET Studies)
| Antihistamine | Dose | H1 Receptor Occupancy (%) in Frontal Cortex | Sedation Classification |
| (+)-Chlorpheniramine | 2 mg (oral) | 76.8 ± 4.2[17] | Sedating |
| (+)-Chlorpheniramine | 5 mg (IV) | 98.2 ± 1.2[17] | Sedating |
| Terfenadine | 60 mg (oral) | 17.2 ± 14.2[17] | Non-sedating |
| Levocetirizine | 0.1 mg/kg (oral, guinea pig) | <20[18] | Non-sedating |
| Levocetirizine | 1 mg/kg (oral, guinea pig) | 28-67[18] | - |
Table 3: In Vivo Tracer Administration and Resulting Tissue Concentrations in Rats
| Tracer/Drug | Administration Route & Dose | Target Tissue | Peak Concentration / Effect |
| Histamine | 0.5 mg/kg (IV)[19] | Blood | Rapidly detected |
| Compound 48/80 | 2.0 mg/kg (IP)[19] | Blood | Marked increase in histamine |
| Thioperamide | 5 mg/kg (IP)[10] | Hypothalamus | ~2-fold increase in histamine output |
| Metoprine | 10 mg/kg (IP)[10] | Hypothalamus | ~2-fold increase in histamine output |
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways of the four histamine receptors.
Caption: Experimental workflow for in vivo microdialysis with LC-MS/MS.
Caption: Simplified signaling pathways of histamine receptors.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [1802.02540] Molecular Regulation of Histamine Synthesis [arxiv.org]
- 8. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine can be Formed and Degraded in the Human and Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term stability study of histamine in sterile bronchoprovocation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Serum histamine levels following administration of ultrastructural tracers in three strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Histamine Quantification: Unveiling the Precision of LC-MS using Histamine-¹⁵N₃
For researchers, scientists, and drug development professionals seeking the highest standards in analytical accuracy, this guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing a Histamine-¹⁵N₃ internal standard against alternative quantification techniques. Detailed experimental data and protocols are presented to support an objective evaluation of performance.
The accurate measurement of histamine (B1213489), a critical biogenic amine involved in allergic responses and various physiological processes, is paramount in both research and clinical settings. While various analytical methods exist, the use of LC-MS with an isotopically labeled internal standard, such as Histamine-¹⁵N₃, has emerged as a gold-standard approach, offering exceptional specificity and sensitivity. This guide delves into the validation of this method and compares its performance against the widely used Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Characteristics: A Head-to-Head Comparison
The choice of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative data from validation studies of both the LC-MS method with an isotopic internal standard and a commercially available ELISA kit.
Table 1: Performance Characteristics of the Validated LC-MS Method
| Parameter | Performance |
| Linearity (r²) | ≥ 0.99[1] |
| Linear Range | 1.0 - 1000 ng/mL[1] |
| Accuracy (% Error) | ± 3.4%[1] |
| Precision (% CV) | < 10%[1] |
| Lower Limit of Quantitation (LLOQ) | 15.6 ng/mL[1] |
| Lower Limit of Detection (LOD) | 0.1 ng/mL[2] |
| Analysis Run Time | Approximately 8.0 minutes[1] |
Note: Data is based on a validated LC-MS/MS method using a deuterium-labeled internal standard, which serves as a direct surrogate for a ¹⁵N₃-labeled internal standard due to the similar principles of isotope dilution mass spectrometry.
Table 2: Performance Characteristics of a Commercial Histamine ELISA Kit
| Parameter | Performance |
| Linearity | 0 - 300 ppm measuring range[3] |
| Accuracy (% Recovery) | 80 - 120%[3] |
| Precision (% Repeatability) | < 10%[3] |
| Limit of Quantitation (LOQ) | 1.27 ppm[3] |
| Cross-Reactivity (Tyramine, Cadaverine) | < 1%[3] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable results. Below are the methodologies for the validated LC-MS histamine assay and a standard ELISA procedure.
LC-MS Method with Histamine-¹⁵N₃ Internal Standard
This protocol outlines a typical workflow for the quantification of histamine in biological samples, such as plasma.
1. Sample Preparation:
-
To 100 µL of the plasma sample, add a known concentration of Histamine-¹⁵N₃ internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed for the retention of polar analytes like histamine.
-
Mobile Phase A: Ammonium acetate (B1210297) buffer with formic acid in water.
-
Mobile Phase B: Acetonitrile with formic acid.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Gradient: A gradient elution is used, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute histamine.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: m/z 112 → 95
-
Histamine-¹⁵N₃ (Internal Standard): m/z 115 → 98 (Note: The exact m/z will depend on the specific ¹⁵N₃ labeling pattern).
-
ELISA Method for Histamine Quantification
This protocol provides a general overview of a competitive ELISA for histamine.
1. Sample Preparation:
-
Samples are typically extracted and diluted according to the kit manufacturer's instructions to fall within the assay's linear range.
2. Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the microplate pre-coated with anti-histamine antibodies.
-
Add the histamine-enzyme conjugate to each well.
-
Incubate the plate, during which the sample histamine and the histamine-enzyme conjugate compete for binding to the immobilized antibodies.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of histamine in the samples is inversely proportional to the measured absorbance and is calculated based on the standard curve.
Experimental Workflow Visualization
To further elucidate the LC-MS methodology, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for LC-MS histamine quantification.
Conclusion
The validation data clearly demonstrates that the LC-MS method, particularly when employing an isotopic internal standard like Histamine-¹⁵N₃, offers superior performance in terms of linearity, accuracy, precision, and sensitivity compared to traditional ELISA methods. While ELISA can be a useful tool for high-throughput screening, the specificity and accuracy of LC-MS make it the definitive choice for applications demanding the highest level of quantitative confidence. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers aiming to implement a robust and reliable method for histamine quantification in their studies.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation study of a HistaSure™ ELISA (Fast Track) for the determination of histamine in fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine-15N3 and Deuterated Histamine as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of histamine (B1213489) in biological matrices is crucial for a wide range of research areas, from allergy and inflammation studies to food safety and toxicology. In mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards for histamine analysis: Histamine-15N3 and deuterated histamine.
Executive Summary
Both this compound and deuterated histamine serve as effective internal standards for the quantitative analysis of histamine. The choice between them often involves a trade-off between analytical performance and cost. While deuterated histamine is more commonly used and generally more affordable, it can be susceptible to chromatographic and isotopic effects that may compromise data accuracy under certain conditions. This compound, a heavier isotope-labeled standard, is theoretically superior as it is less prone to these effects, potentially offering a higher degree of accuracy and reliability. This guide presents a detailed comparison of their performance characteristics, supported by available experimental data, to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Theoretical Performance Comparison
Stable isotope-labeled internal standards are designed to mimic the behavior of the analyte of interest throughout the analytical process, including sample preparation, chromatography, and ionization. By maintaining a constant concentration across all samples, they allow for the normalization of any variations that may occur, thereby ensuring accurate quantification.
Deuterated Histamine (e.g., Histamine-d4):
-
Advantages:
-
Widely available and generally less expensive than 15N-labeled counterparts.
-
Extensively documented in scientific literature with established analytical methods.
-
-
Potential Disadvantages:
-
Chromatographic Shift (Isotope Effect): The mass difference between deuterium (B1214612) and protium (B1232500) can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte, particularly in high-resolution chromatography systems. This can be problematic if the analyte and internal standard elute into regions of differing matrix effects (ion suppression or enhancement), leading to inaccurate quantification.
-
Isotopic Instability: In some instances, deuterium atoms, especially those in labile positions, can undergo back-exchange with protons from the solvent, compromising the isotopic purity of the standard.
-
This compound:
-
Advantages:
-
Negligible Chromatographic Shift: The incorporation of 15N isotopes results in a minimal change in the physicochemical properties of the molecule. Consequently, this compound co-elutes almost perfectly with endogenous histamine, providing more reliable compensation for matrix effects.
-
High Isotopic Stability: The 15N label is incorporated into the core structure of the molecule and is not susceptible to back-exchange, ensuring the integrity of the internal standard throughout the analytical workflow.
-
-
Potential Disadvantages:
-
Higher Cost: The synthesis of 15N-labeled compounds is typically more complex and expensive than deuteration.
-
Limited Published Methods: While the principles are the same, there are fewer published, readily available, and validated methods specifically detailing the use of this compound for LC-MS/MS analysis compared to deuterated histamine.
-
Quantitative Data Comparison
The following tables summarize the performance characteristics of deuterated histamine and 15N-labeled histamine based on data from published analytical method validation studies. It is important to note that the data for the two internal standards are from different studies using different analytical platforms (LC-MS/MS for deuterated histamine and GC-MS for 15N2-histamine), and therefore, a direct comparison should be made with caution.
Table 1: Performance Data for Deuterated Histamine (Histamine-d4) in LC-MS/MS Analysis
| Performance Metric | Result | Reference |
| Linearity (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantitation (LLOQ) | 15.6 ng/mL | [1] |
| Accuracy (% Error) | ± 3.4% | [1] |
| Precision (% CV) | < 15% (intra- and inter-run) | [1] |
Table 2: Performance Data for 15N-Labeled Histamine (Histamine-15N2) in GC-MS Analysis
| Performance Metric | Result | Reference |
| Correlation with RIA (r) | 0.990 | [2] |
| Experimental Error | < 7% | [2] |
Experimental Protocols
Below are detailed methodologies for the quantification of histamine using both deuterated and 15N-labeled internal standards, as described in the cited literature.
Protocol 1: Histamine Quantification in Human Plasma using Deuterated Histamine (Histamine-d4) and LC-MS/MS[1]
-
Sample Preparation:
-
Spike plasma samples with Histamine-d4 internal standard.
-
Perform protein precipitation.
-
-
Liquid Chromatography (LC):
-
Column: C18 Accucore column (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with nonafluoropentanoic acid (3nM) and acetonitrile (B52724) with 0.1% (v/v) formic acid.
-
Flow Rate: Not specified.
-
Run Time: 10 minutes.
-
-
Mass Spectrometry (MS):
-
Instrument: High-resolution mass spectrometer (Q Exactive™).
-
Ionization Mode: Not specified (typically ESI positive).
-
Analysis Mode: Full scan and targeted MS2 mode.
-
Ion Transitions:
-
Histamine: 112.0869 > 95.0607 m/z
-
Histamine-d4: 116.1120 > 99.0855 m/z
-
-
Protocol 2: Histamine Quantification in Biological Samples using 15N-Labeled Histamine (Histamine-15N2) and GC-MS[2]
-
Sample Preparation:
-
Add Histamine-15N2 internal standard to the sample (leukocyte supernatant, whole blood, or urine).
-
Derivatize with Nα-Heptafluorobutyryl and Nτ-ethoxycarbonyl groups.
-
-
Gas Chromatography (GC):
-
Specific GC conditions (column, temperature program) are not detailed in the abstract.
-
-
Mass Spectrometry (MS):
-
Analysis Mode: Mass fragmentography.
-
Monitored Ions (Molecular Ions):
-
Histamine derivative: m/z 379
-
Histamine-15N2 derivative: m/z 381
-
-
Visualizations
Histamine Signaling Pathway
Caption: Overview of the H1 and H2 histamine receptor signaling pathways.
Experimental Workflow for Histamine Quantification
Caption: A typical workflow for histamine quantification using an internal standard.
Conclusion
The selection of an internal standard for histamine quantification is a critical decision that can impact the quality and reliability of research data. Deuterated histamine is a widely used and cost-effective option with a large body of supporting literature. However, for assays requiring the highest level of accuracy and for complex matrices where chromatographic effects are a concern, this compound presents a theoretically superior alternative due to its minimal isotopic effects and enhanced stability. Researchers should carefully consider the specific requirements of their analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints, when choosing between these two internal standards.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of histamine in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine Quantification: Unveiling the Precision of Histamine-15N3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of histamine (B1213489) is paramount for understanding its complex roles in physiological and pathological processes. This guide provides an objective comparison of the performance of Histamine-15N3, utilized in stable isotope dilution mass spectrometry, with other common histamine quantification methods. Experimental data and detailed protocols are presented to support these comparisons.
Performance Comparison of Histamine Quantification Methods
The selection of a histamine quantification method is critical and depends on the specific requirements of the study, such as sensitivity, specificity, and sample matrix. The following tables summarize the quantitative performance of common methods, highlighting the advantages of using a stable isotope-labeled internal standard like this compound with LC-MS/MS.
Table 1: Comparison of Key Performance Metrics for Histamine Quantification Methods
| Method | Principle | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Throughput |
| LC-MS/MS with this compound | Stable Isotope Dilution Mass Spectrometry | 0.1 pg/mL - 15.6 ng/mL[1][2] | <15%[1][3] | 93.6% - 102.8%[3] | High |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | 1 mg/kg - 8.3 µg/g[4][5][6] | < 8.46%[6] | 89% - 101.84%[6] | Medium |
| ELISA | Enzyme-Linked Immunosorbent Assay | 2 mg/kg - 0.44 ppm[5][7] | Varies | Good agreement with HPLC (r=0.979)[5] | High |
| Radioimmunoassay (RIA) | Competitive binding immunoassay with radiolabeled antigen | High sensitivity | Good | Highly correlated with LC-HRMS[8] | Low |
Table 2: Linearity and Detection Limits
| Method | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) |
| LC-MS/MS with this compound | ≥ 0.99[1] | 0.2 µg/L[3] |
| HPLC-FLD | > 0.999[4] | 0.5 mg/kg - 2.7 µg/g[4][6] |
| ELISA | Not applicable (non-linear standard curve) | 2 mg/kg[5] |
| Radioimmunoassay (RIA) | Not applicable (non-linear standard curve) | High sensitivity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for histamine quantification using LC-MS/MS with a stable isotope standard and a common alternative, ELISA.
Histamine Quantification by LC-MS/MS with this compound Internal Standard
This method, a stable isotope dilution assay, is considered the gold standard for its high accuracy and precision. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing and instrument response.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of the polar histamine molecule.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Gradient: A gradient from high to low organic content is used to elute histamine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 112 -> 95).
-
This compound: Monitor the transition of the isotopically labeled parent ion to its corresponding product ion (e.g., m/z 115 -> 98).
-
-
Data Analysis: The concentration of histamine in the sample is determined by calculating the ratio of the peak area of the endogenous histamine to the peak area of the this compound internal standard and comparing this ratio to a standard curve.
Histamine Quantification by ELISA
ELISA is a high-throughput method based on antigen-antibody recognition.
1. Sample Preparation and Derivatization
-
Samples and standards are acylated to increase their affinity for the antibody.
2. ELISA Procedure
-
Add 100 µL of the acylated standards and samples to the appropriate wells of a microtiter plate pre-coated with a histamine conjugate.
-
Add 50 µL of the histamine antibody to each well.
-
Incubate for 5 minutes at room temperature.
-
Wash the plate three times with a wash buffer to remove unbound reagents.
-
Add a peroxidase-conjugated secondary antibody and incubate for 5 minutes.
-
Wash the plate again to remove the unbound conjugate.
-
Add the substrate solution and incubate for 5 minutes, allowing for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of histamine is inversely proportional to the color intensity.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental processes, the following diagrams illustrate the histamine signaling pathway and a typical workflow for histamine quantification.
Caption: Overview of histamine receptor signaling pathways.
Caption: Comparative experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. jasem.com.tr [jasem.com.tr]
- 3. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Histamine with Precision: An Inter-Laboratory Perspective on the Gold Standard
A comparative guide for researchers, scientists, and drug development professionals on the robust performance of Histamine-¹⁵N₃ in mass spectrometry-based methods against other common analytical techniques for the accurate quantification of histamine (B1213489).
The accurate measurement of histamine is critical across various research fields, from allergy and immunology to food safety and pharmacology. Histamine's role as a key mediator in physiological and pathological processes necessitates reliable quantification methods. This guide provides a comparative analysis of different histamine measurement techniques, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard like Histamine-¹⁵N₃. This method offers enhanced specificity, accuracy, and sensitivity, making it the gold standard for precise histamine determination.
Performance Comparison of Histamine Measurement Methods
The choice of analytical method for histamine quantification significantly impacts the reliability of experimental results. While traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection are commonly used, they are susceptible to matrix interferences and may lack the specificity required for complex samples. In contrast, LC-MS/MS coupled with stable isotope dilution analysis (SIDA) using Histamine-¹⁵N₃ provides unparalleled accuracy and precision.
| Method | Principle | Reported Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS with Histamine-¹⁵N₃ | Chromatographic separation followed by mass spectrometric detection using a stable isotope internal standard for quantification. | As low as 0.1 pg/mL in biological matrices[1] and 0.5 ppm in food.[2] | High specificity and selectivity, excellent accuracy and precision, robust against matrix effects, wide dynamic range. | Higher initial instrument cost, requires specialized technical expertise. |
| HPLC with Fluorescence Detection | Chromatographic separation of histamine derivatized with a fluorescent agent. | Typically in the low ng/mL range. | Good sensitivity, widely available instrumentation. | Requires a derivatization step which can introduce variability, susceptible to interference from other biogenic amines.[2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of an antibody to histamine. | Quantitative limit of 10.257 ppm reported in one study.[3][4] | High throughput, relatively simple to perform. | Can suffer from cross-reactivity, matrix effects can impact accuracy, narrower dynamic range compared to LC-MS/MS.[2][3][4] |
| Radioimmunoassay (RIA) | Competitive immunoassay using a radiolabeled antigen. | Can measure histamine from 0.05 to 1500 ng/mL.[5] | High sensitivity. | Use of radioactive materials, can have higher variability compared to LC-MS/MS.[6] |
Experimental Protocol: Histamine Quantification by LC-MS/MS using Histamine-¹⁵N₃
This protocol provides a representative workflow for the quantification of histamine in biological samples using LC-MS/MS with Histamine-¹⁵N₃ as an internal standard.
1. Sample Preparation:
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) and store immediately at -80°C to prevent histamine degradation.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) containing the Histamine-¹⁵N₃ internal standard at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 112 -> 95)
-
Histamine-¹⁵N₃: Precursor ion (m/z) -> Product ion (m/z) (e.g., 115 -> 98)
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of histamine and a fixed concentration of Histamine-¹⁵N₃.
-
Quantification: Determine the concentration of histamine in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Experimental workflow for histamine quantification by LC-MS/MS.
Histamine Signaling Pathway
Histamine exerts its diverse physiological and pathological effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁R, H₂R, H₃R, and H₄R. The activation of these receptors triggers various downstream signaling cascades, leading to a wide range of cellular responses. Understanding these pathways is crucial for the development of targeted therapeutics for histamine-mediated diseases.
Simplified histamine signaling pathways.
References
- 1. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. (Open Access) Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro (2015) | In Hee Lee | 2 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methodologies to measure human lung histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Biological Models: A Comparative Guide to Quantifying Histamine Using Histamine-15N3
For researchers, scientists, and drug development professionals, the rigorous validation of a new biological model is paramount. This guide provides a comprehensive comparison of methodologies for quantifying histamine (B1213489), a key mediator in inflammatory and allergic responses, with a focus on the use of stable isotope-labeled Histamine-15N3. The superior accuracy and precision of isotope dilution mass spectrometry make it the gold standard for validating biological models where histamine is a critical biomarker.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and accuracy in quantifying endogenous histamine levels. This method is based on the principle of isotope dilution, where a known amount of the isotopically labeled standard is added to the biological sample. The labeled and unlabeled histamine are chemically identical and co-elute during chromatography, but are distinguishable by the mass spectrometer due to their mass difference. This allows for precise quantification that corrects for matrix effects and variations in sample preparation and instrument response.
Comparison of Histamine Quantification Methods
While several methods exist for histamine quantification, they differ significantly in their performance characteristics. Isotope dilution LC-MS/MS consistently demonstrates superior performance compared to traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Isotope Dilution LC-MS/MS with this compound | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Quantification based on the ratio of native histamine to a known amount of co-eluting, mass-shifted internal standard. | Quantification based on antigen-antibody recognition and enzymatic colorimetric or fluorescent detection. |
| Specificity | Very high; distinguishes histamine from structurally similar molecules. | Can be prone to cross-reactivity with other molecules, leading to potential inaccuracies. |
| Sensitivity (Lower Limit of Quantification - LLOQ) | Excellent; typically in the low pg/mL to ng/mL range.[1] | Good; but generally less sensitive than LC-MS/MS. |
| Accuracy (% Recovery) | High; typically between 90-110%. | Variable; can be affected by matrix interferences. |
| Precision (% RSD) | Excellent; typically <15%. | Good; but can be higher than LC-MS/MS. |
| Throughput | Moderate to high, depending on the LC method. | High; suitable for screening large numbers of samples. |
| Cost per Sample | Higher, due to instrumentation and labeled standards. | Lower; more cost-effective for large-scale screening. |
| Matrix Effect | Minimized by the co-eluting internal standard. | Can be significant, requiring extensive sample cleanup and validation. |
Experimental Protocols
Validating a New Biological Model of Allergic Asthma
This hypothetical protocol outlines the use of this compound to validate a new murine model of allergic asthma, where histamine is a key biomarker of the inflammatory response.
Objective: To quantify the increase in plasma and bronchoalveolar lavage fluid (BALF) histamine levels in a new mouse model of ovalbumin (OVA)-induced allergic asthma, using stable isotope dilution LC-MS/MS with this compound as an internal standard.
Experimental Workflow:
Materials:
-
This compound dihydrochloride (B599025) (internal standard)
-
Histamine dihydrochloride (analytical standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological samples (plasma, BALF) from control and OVA-sensitized/challenged mice
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of histamine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of this compound to each standard.
-
Sample Preparation:
-
Thaw plasma and BALF samples on ice.
-
To 50 µL of each sample, add 10 µL of this compound internal standard solution.
-
Add 200 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate histamine from other matrix components.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Histamine: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the native histamine and the this compound internal standard.
-
Calculate the peak area ratio (native/internal standard).
-
Quantify the histamine concentration in the samples using the standard curve.
-
Histamine Signaling Pathways
Understanding the downstream effects of histamine is crucial for interpreting the results from a biological model. Histamine exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The following diagrams illustrate the primary signaling cascades initiated by H1 and H2 receptor activation.
Histamine H1 Receptor Signaling Pathway:
The H1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Histamine H2 Receptor Signaling Pathway:
The H2 receptor is coupled to Gs proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
Conclusion
The validation of new biological models requires analytical methods that are both robust and highly accurate. The use of this compound in an isotope dilution LC-MS/MS method provides the highest level of confidence in the quantification of histamine. This approach minimizes analytical variability and ensures that the observed changes in histamine levels are a true reflection of the biological response within the model. For researchers and drug development professionals, adopting this gold-standard methodology is a critical step towards generating reliable and reproducible data, ultimately accelerating the translation of preclinical findings to clinical applications.
References
The Superiority of Histamine-15N3 as an Internal Standard in Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in precise and reliable quantification of histamine (B1213489) in metabolomics studies, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Histamine-15N3 with other labeled internal standards, supported by established principles of bioanalysis and available experimental data. The evidence strongly suggests that 15N-labeled standards offer significant advantages in accuracy and reliability over other forms, particularly deuterium-labeled standards.
Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" in quantitative mass spectrometry.[1] Their use is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization, thereby ensuring the integrity of the analytical data.[2] While various isotopically labeled versions of histamine are available, this guide will focus on the comparison between 15N-labeled and deuterium-labeled histamine.
Key Performance Differences: this compound vs. Deuterium-Labeled Histamine
The primary distinction between 15N and deuterium-labeled internal standards lies in their physicochemical properties and their impact on chromatographic behavior and isotopic stability.
| Feature | This compound | Deuterium-Labeled Histamine (e.g., Histamine-d4) | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled histamine. | Potential for Shift: May exhibit a slight retention time shift relative to unlabeled histamine. | The substitution of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to a "kinetic isotope effect," causing the labeled compound to elute slightly earlier or later than the native analyte. This lack of perfect co-elution can lead to inaccurate quantification, as the internal standard and the analyte may experience different matrix effects. 15N labeling, being a heavier isotope of an atom in the core structure, does not typically induce such chromatographic shifts. |
| Isotopic Stability | High: The 15N label is highly stable and not prone to exchange. | Potential for Instability: Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or during analysis. | This exchange can lead to a decrease in the signal of the internal standard and an artificial inflation of the analyte's measured concentration, compromising the accuracy of the results. |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. | Potentially Compromised: A shift in retention time means the internal standard may not accurately reflect the matrix effects experienced by the analyte at its specific elution time. | Accurate compensation for matrix effects is critical for reliable quantification in complex biological samples like plasma, urine, or tissue extracts. |
| Accuracy and Precision | Higher Potential: The combination of perfect co-elution and high isotopic stability generally leads to higher accuracy and precision in quantitative assays. | Generally Good, but with Caveats: While often providing acceptable performance, the potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical variability and bias. | For assays requiring the highest level of confidence, such as in clinical diagnostics or drug development, the superior performance of 15N-labeled standards is a significant advantage. |
Experimental Data Summary
| Parameter | Reported Performance with Histamine-d4 Internal Standard |
| Linearity (r²) | ≥ 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/L to 15.6 ng/mL[3][4] |
| Intra- and Inter-day Precision (%CV) | < 15%[4] |
| Accuracy (%Bias) | Within ±15%[4] |
| Recovery | 93.6% to 102.8%[4] |
Experimental Protocols
The following provides a representative experimental protocol for the quantification of histamine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or other labeled histamines, with the understanding that this compound is expected to provide more robust results.
Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add a known concentration of this compound (or other labeled standard) solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating a polar molecule like histamine.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histamine: e.g., m/z 112 -> 95
-
This compound: e.g., m/z 115 -> 98
-
Histamine-d4: e.g., m/z 116 -> 99[4]
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear response over a defined concentration range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.
-
Matrix Effect: Evaluating the influence of the sample matrix on ionization efficiency.
-
Stability: Assessing the stability of the analyte and internal standard under various storage and processing conditions.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the analytical workflow and the metabolic pathways of histamine.
Caption: A generalized workflow for the quantitative analysis of histamine in a biological matrix using a stable isotope-labeled internal standard.
Caption: The major metabolic pathways of histamine in the body.[1][5]
Caption: Simplified signaling pathways for histamine acting on H1 and H2 receptors.[6][7]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Establishing Linearity and Limits of Detection for Histamine Using Histamine-¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards for the quantification of histamine (B1213489), with a focus on the use of stable isotope-labeled (SIL) internal standards. We will explore the establishment of critical performance metrics—linearity and the limit of detection (LOD)—using Histamine-¹⁵N₃ and compare its theoretical advantages and expected performance against other common internal standards. The information presented is supported by experimental data from published literature to aid in method development and validation for researchers in drug development and life sciences.
Introduction: The Critical Role of Internal Standards in Histamine Quantification
Histamine is a biogenic amine that functions as a crucial mediator in allergic reactions, inflammatory responses, and as a neurotransmitter.[1] Accurate and precise quantification of histamine in biological matrices like plasma, urine, and cell culture media is essential for understanding its role in pathophysiology and for the development of new therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS analysis is susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for this variability, an internal standard (IS) is indispensable. The ideal IS co-elutes with the analyte and behaves identically during extraction and ionization, thereby ensuring reliable quantification.[2] Stable isotope-labeled versions of the analyte, such as Histamine-¹⁵N₃ and deuterated histamine (Histamine-d₄), are considered the most effective internal standards.[3][4]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts assay performance. Stable isotope-labeled standards are superior because their physicochemical properties are nearly identical to the analyte. Among SILs, ¹⁵N-labeled standards are often preferred over deuterated (²H or D) standards. Deuterium labels can sometimes exhibit a slight chromatographic shift (the "isotope effect") and, in rare cases, may be susceptible to back-exchange with hydrogen atoms from the solvent, which can compromise accuracy.[5][6] ¹⁵N and ¹³C labels are integrated into the carbon-nitrogen backbone of the molecule, making them chemically more stable and less prone to these issues.[3][4]
The following table summarizes typical performance data for LC-MS/MS methods using different types of internal standards for histamine quantification. While specific data for Histamine-¹⁵N₃ is not widely published, its performance is expected to be similar to or exceed that of Histamine-d₄, which is already excellent.
Table 1: Comparison of Typical LC-MS/MS Performance for Histamine Quantification
| Parameter | Histamine-¹⁵N₃ (Expected) | Histamine-d₄ (Published Data) | 1,7-Diaminoheptane (Non-Isotopic) |
| Type | Stable Isotope-Labeled (SIL) | Stable Isotope-Labeled (SIL) | Structural Analog |
| Linearity (R²) | ≥0.99 | ≥0.99[1] | ≥0.99[7] |
| Linear Range | ~0.1 - 1000 ng/mL | 1.0 - 1000 ng/mL[1] | 12.5 - 200 mg/kg (in fish matrix)[7] |
| LOD (Typical) | ~0.1 ng/mL | ~0.1 ng/mL[8] | ~1-2 mg/kg[7] |
| LOQ (Typical) | ~0.2 ng/mL | 0.2 µg/L (~0.2 ng/mL) | ~4.5 mg/kg[9] |
| Co-elution | Yes | Yes (may have slight shift)[5] | No |
| Matrix Effect Comp. | Excellent | Excellent[10] | Moderate to Poor |
| Label Stability | Excellent[3] | Good (potential for exchange)[5] | N/A |
Data is compiled from multiple sources and may vary based on the specific matrix and instrumentation.
Experimental Protocols
Below is a representative experimental protocol for determining the linearity and limits of detection for histamine in human plasma using a stable isotope-labeled internal standard like Histamine-¹⁵N₃.
Materials and Reagents
-
Histamine Dihydrochloride (Analyte)
-
Histamine-¹⁵N₃ or Histamine-d₄ (Internal Standard)
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Ammonium Acetate, LC-MS Grade
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of histamine and the internal standard (IS) in ultrapure water.
-
Working Solutions: Create a series of histamine working solutions by serial dilution of the stock solution. Prepare a single IS working solution (e.g., 100 ng/mL).
-
Calibration Curve Standards: Spike blank human plasma with the histamine working solutions to create a calibration curve over the desired range (e.g., 0.2 ng/mL to 500 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or calibrator/QC), add 200 µL of ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for retaining the polar histamine molecule (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% FA in Water.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute histamine.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Example):
-
Histamine: 112 -> 95 (m/z)
-
Histamine-d₄: 116 -> 99 (m/z)
-
Histamine-¹⁵N₃: 115 -> 98 (m/z) (Theoretical)
-
Data Analysis
-
Linearity: Plot the peak area ratio (Histamine Area / IS Area) against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting. The coefficient of determination (R²) should be ≥0.99 for the curve to be accepted.
-
LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of ≥3, and LOQ is the lowest concentration on the standard curve with an S/N of ≥10 and acceptable precision and accuracy.[11]
Visualizations: Pathways and Workflows
Histamine Signaling Pathway
Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁R, H₂R, H₃R, and H₄R.[7] Activation of these receptors triggers different intracellular signaling cascades. For instance, H₁R activation typically leads to the activation of phospholipase C (PLC), while H₂R activation stimulates adenylyl cyclase (AC).[7]
Caption: Simplified signaling pathways for Histamine H1 and H2 receptors.
Experimental Workflow for Linearity & LOD Determination
The process of establishing linearity and LOD follows a structured workflow from sample preparation to data analysis. This ensures that the method is robust and the results are reliable.
Caption: Experimental workflow for establishing linearity and LOD/LOQ.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texilajournal.com [texilajournal.com]
- 11. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Confirming Histamine Binding Assay Specificity with Histamine-¹⁵N₃: A Comparative Guide
In the landscape of drug discovery and pharmacological research, accurately characterizing the interaction between a ligand and its receptor is paramount. For researchers investigating the histamine (B1213489) receptor family, confirming the specificity of these interactions is a critical step. This guide provides a comprehensive comparison of two robust methods for determining binding specificity to histamine receptors: the traditional competitive radioligand binding assay and the modern stable isotope-labeled mass spectrometry (SIL-MS) binding assay, featuring Histamine-¹⁵N₃ as a key tool.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement high-fidelity binding assays. We will delve into the experimental protocols, present comparative data, and visualize the underlying principles and workflows.
Principles of Specificity Confirmation in Histamine Binding Assays
The core principle behind confirming binding specificity lies in competition. A labeled ligand with a known affinity for the receptor is introduced. An unlabeled test compound is then added at increasing concentrations. If the test compound binds to the same site on the receptor, it will compete with and displace the labeled ligand. This displacement is measured, and from it, the binding affinity (Ki) of the test compound for the receptor can be determined. A high binding affinity is a strong indicator of specific interaction.
There are four main types of histamine receptors: H1, H2, H3, and H4.[1] These are all G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[2] The successful development of drugs targeting these receptors, such as H1 antagonists for allergies and H2 antagonists for gastric acid secretion, underscores the importance of accurately characterizing ligand binding.[2]
Comparative Analysis of Methodologies
This guide compares two principal methodologies for assessing histamine receptor binding specificity.
1. Competitive Radioligand Binding Assay: This has been the gold-standard technique for decades.[3] It utilizes a radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor) that emits a detectable radioactive signal. The amount of bound radioactivity is inversely proportional to the binding of the unlabeled competitor.
2. Stable Isotope Labeling with Mass Spectrometry (SIL-MS) Binding Assay: This emerging technique offers a non-radioactive alternative.[4][5][6] Instead of a radiolabel, it employs a ligand labeled with a stable isotope, such as Histamine-¹⁵N₃. The detection of the bound labeled ligand is accomplished using highly sensitive mass spectrometry, which can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio.[7]
The following sections provide detailed protocols and comparative data for these two approaches, focusing on the histamine H1 receptor as a representative example.
Experimental Protocols
Method A: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the histamine H1 receptor.[8][9][10]
1. Materials and Reagents:
- Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]mepyramine (a selective H1 antagonist).
- Test Compound: Unlabeled compound of interest (e.g., a potential H1 antagonist).
- Non-specific Binding Control: A high concentration of a known H1 receptor ligand (e.g., 10 µM mianserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
2. Procedure:
- Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.
- Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, add the non-specific binding control.
- Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[9]
- Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Method B: SIL-MS Binding Assay for Histamine H1 Receptor using Histamine-¹⁵N₃
This protocol describes a competitive binding assay using a stable isotope-labeled ligand and detection by mass spectrometry.
1. Materials and Reagents:
- Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor.
- Stable Isotope-Labeled Ligand: Histamine-¹⁵N₃ (as the labeled competitor).
- Test Compound: Unlabeled compound of interest.
- Non-specific Binding Control: A high concentration of a known H1 receptor ligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Internal Standard: Deuterium-labeled analogue of the test compound (optional, for precise quantification).
- LC-MS/MS System: Liquid chromatography-tandem mass spectrometry system.
2. Procedure:
- Reaction Setup: Similar to the radioligand assay, combine cell membranes, Histamine-¹⁵N₃, and varying concentrations of the unlabeled test compound in a 96-well plate.
- Incubation: Incubate to allow the binding to reach equilibrium.
- Separation: Separate the bound from unbound ligands. This can be done by rapid filtration (similar to the radioligand assay) or by pelleting the membranes via centrifugation.
- Ligand Elution: Elute the bound ligands from the membranes or filters using an appropriate solvent (e.g., an acidic organic solvent).
- Sample Preparation: Prepare the eluted samples for LC-MS/MS analysis. This may involve adding an internal standard.
- LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. The system will separate the analytes chromatographically and then detect and quantify the amount of bound Histamine-¹⁵N₃ based on its specific mass-to-charge ratio.
- Data Analysis: The amount of bound Histamine-¹⁵N₃ will decrease as the concentration of the competing test compound increases. Plot the amount of bound labeled ligand against the test compound concentration to determine the IC50 and subsequently the Ki value.
Data Presentation: A Comparative Overview
The following table presents hypothetical data from competitive binding experiments for known H1 receptor antagonists, illustrating the expected concordance between the two methods.
| Compound | Method | Labeled Ligand | Ki (nM) |
| Mepyramine | Radioligand Assay | [³H]mepyramine | 2.5 |
| SIL-MS Assay | Histamine-¹⁵N₃ | 2.8 | |
| Doxepin | Radioligand Assay | [³H]mepyramine | 0.1 |
| SIL-MS Assay | Histamine-¹⁵N₃ | 0.12 | |
| Cetirizine | Radioligand Assay | [³H]mepyramine | 3.0 |
| SIL-MS Assay | Histamine-¹⁵N₃ | 3.5 |
Note: Ki values are illustrative and based on typical affinities reported in the literature.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to an intracellular G-protein (Gq).[11] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Histamine-15N3
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialty chemicals like Histamine-15N3 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile of Histamine (B1213489)
This compound should be handled with the same precautions as its unlabeled counterpart, which is considered a hazardous substance. The following table summarizes the key hazard information derived from various safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic or fatal if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][2] |
| Acute Toxicity (Dermal) | Fatal if in contact with skin. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water and call a physician immediately.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][3] | Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Experimental Protocol: Standard Disposal Procedure for this compound
The disposal of this compound, a stable isotopically labeled compound, is governed by the hazardous properties of histamine itself. Unlike radioactive isotopes, stable isotopes do not require decay-in-storage.[] The following protocol outlines the mandatory steps for its safe disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.[1]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tight-sealing safety goggles.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated sharps (e.g., needles, pipette tips) must be placed in a rigid, puncture-resistant sharps container that is clearly labeled as hazardous waste.[8]
-
3. Waste Container Labeling:
-
All waste containers must be accurately labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5][8]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All chemical constituents and their approximate concentrations.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste containers in a designated SAA within the laboratory.[8]
-
Ensure that incompatible wastes are segregated.[6]
-
Adhere to the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[8][9]
5. Arranging for Disposal:
-
Once a waste container is full or the accumulation time limit is reached (often up to 90 days, but regulations can vary), arrange for a pickup from your institution's EHS or equivalent department.[5]
-
Complete and submit the required hazardous waste disposal form.[8]
-
Never dispose of this compound down the drain or in the regular trash.[8][10] This is a violation of environmental regulations.
6. Decontamination of Empty Containers:
-
For containers that held this compound, especially if it is considered acutely toxic, they must be triple-rinsed with a suitable solvent.[6][9]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
After thorough rinsing, deface or remove the original label before disposing of the container as regular trash.[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling Histamine-15N3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Histamine-15N3. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. As this is a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[1][] However, the chemical properties of histamine (B1213489) dictate the required protective measures.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z.87.1 1989 standard. Chemical splash goggles are required where there is a splash hazard.[3] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves provide good short-term protection.[3] Always inspect gloves before use and change them immediately upon contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dust is generated.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect against minor splashes and dust. |
Handling and Experimental Protocols
Proper handling procedures are essential to prevent accidental exposure and contamination. This compound should be handled in a designated area, away from general laboratory traffic.
General Handling Protocol for Solid this compound
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the appropriate chemical-resistant gloves.
-
-
Weighing and Aliquoting :
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure.[4]
-
Use a spatula to handle the solid compound. Avoid creating dust by handling the material gently.
-
If transferring to a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area, including the balance and any contaminated utensils.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Disposal Plan
The disposal of this compound and any associated waste must comply with local, regional, and national regulations for chemical waste.
Disposal Procedures
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Contaminated Solvents | Collect in a labeled, sealed waste container for hazardous liquid waste. Do not mix with incompatible wastes.[5] |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid chemical waste stream. |
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
